molecular formula C7H4Cl2N2 B1324943 6,8-Dichloroimidazo[1,2-a]pyridine CAS No. 858516-69-5

6,8-Dichloroimidazo[1,2-a]pyridine

Cat. No.: B1324943
CAS No.: 858516-69-5
M. Wt: 187.02 g/mol
InChI Key: ZAHCPJDXWPIZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHCPJDXWPIZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858516-69-5
Record name 6,8-Dichloroimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,8-dichloroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and spectral characterization of this molecule, presenting data in a clear and accessible format for researchers and professionals in the field.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] The imidazo[1,2-a]pyridine core is a key pharmacophore in numerous approved drugs and clinical candidates. The introduction of halogen substituents, such as chlorine, onto this scaffold can significantly modulate the compound's physicochemical properties and biological activity. Specifically, the 6,8-dichloro substitution pattern is of interest for its potential to enhance potency and selectivity for various biological targets.

This guide focuses on the practical aspects of synthesizing and characterizing the parent this compound, providing a foundational methodology for further derivatization and drug development efforts.

Synthesis of this compound

The primary synthetic route to this compound involves the cyclocondensation of the key intermediate, 2-amino-4,6-dichloropyridine, with a suitable two-carbon electrophile. The most common and direct method utilizes chloroacetaldehyde.

Synthesis of the Key Intermediate: 2-Amino-4,6-dichloropyridine

The starting material, 2-amino-4,6-dichloropyridine, can be synthesized from commercially available precursors. While several methods exist, a common approach involves the chlorination of 2-aminopyridine derivatives.

Experimental Protocol for Synthesis of 2-Amino-4,6-dichloropyridine (General Procedure):

Cyclocondensation Reaction

The formation of the imidazo[1,2-a]pyridine ring system is achieved through the reaction of 2-amino-4,6-dichloropyridine with chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.

Experimental Protocol for Synthesis of this compound:

A specific detailed protocol for the synthesis of the unsubstituted this compound was not found in the provided search results. However, a general procedure can be adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives. The following is a representative protocol based on the synthesis of iodoimidazo[1,2-a]pyridines.[2]

  • Materials: 2-amino-4,6-dichloropyridine, chloroacetaldehyde (typically as a 50% aqueous solution), ethanol, sodium bicarbonate.

  • Procedure:

    • To a solution of 2-amino-4,6-dichloropyridine (1.0 eq.) in ethanol, chloroacetaldehyde (1.1 eq., 50% aqueous solution) is added.

    • The reaction mixture is heated at reflux for a specified period (typically several hours) and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Spectroscopic Data

While specific spectral data for the parent this compound is not available in the provided search results, the expected characteristic signals based on the analysis of related structures are presented below. The data for various substituted imidazo[1,2-a]pyridines can be found in the literature.[3]

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The protons on the imidazole ring (H-2, H-3) and the pyridine ring (H-5, H-7) would show characteristic chemical shifts and coupling patterns.
¹³C NMR Carbon signals for the fused ring system would be observed in the aromatic region. The carbons attached to chlorine atoms (C-6 and C-8) would exhibit chemical shifts influenced by the halogen's electronegativity.
Mass Spec. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₇H₄Cl₂N₂ (185.99 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.
FT-IR Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the fused heterocyclic system would be present.

Visualization of Synthetic Pathway and Workflow

Synthetic Pathway

The synthesis of this compound is a two-step process starting from 2-aminopyridine, proceeding through the key intermediate 2-amino-4,6-dichloropyridine.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product 2-Aminopyridine 2-Aminopyridine 2-Amino-4,6-dichloropyridine 2-Amino-4,6-dichloropyridine 2-Aminopyridine->2-Amino-4,6-dichloropyridine Chlorination This compound This compound 2-Amino-4,6-dichloropyridine->this compound Cyclocondensation (with Chloroacetaldehyde)

Caption: Synthetic pathway for this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow A Reaction Setup: - 2-Amino-4,6-dichloropyridine - Chloroacetaldehyde - Ethanol B Reflux Reaction A->B C Reaction Monitoring (TLC) B->C D Workup: - Solvent Removal - Neutralization (NaHCO3) - Extraction C->D Reaction Complete E Purification: - Column Chromatography or - Recrystallization D->E F Characterization: - NMR - Mass Spectrometry - FT-IR E->F G Pure this compound F->G

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide outlines the fundamental synthesis and characterization of this compound. The described synthetic route, utilizing the key intermediate 2-amino-4,6-dichloropyridine, provides a reliable method for accessing this important heterocyclic scaffold. The provided experimental framework and characterization guidelines will be a valuable resource for researchers and professionals engaged in the design and development of novel imidazo[1,2-a]pyridine-based therapeutic agents. Further research to establish a detailed, optimized protocol and to fully characterize the parent compound is warranted and will be a significant contribution to the field.

References

Physicochemical Properties of 6,8-Dichloroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloroimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold. This core structure is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of pharmacologically active compounds. The imidazo[1,2-a]pyridine ring system is considered a "privileged" scaffold, as it is known to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The substitution pattern, particularly the presence of chlorine atoms at the 6 and 8 positions, is expected to significantly influence the molecule's physicochemical properties, which in turn modulate its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a summary of the predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Due to a lack of publicly available experimental data for this specific molecule, this guide combines computational predictions with established methodologies to provide a comprehensive resource for researchers.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Formula C₇H₄Cl₂N₂-
Molecular Weight 187.03 g/mol -
Melting Point (°C) 130-150Estimation based on related structures
Boiling Point (°C) 335.4 ± 32.0Advanced Chemistry Development (ACD/Labs) Software V11.02
Aqueous Solubility LowGeneral characteristic of halogenated heterocycles
logP (o/w) 2.8 ± 0.5Advanced Chemistry Development (ACD/Labs) Software V11.02
pKa (most basic) 3.5 ± 0.3Advanced Chemistry Development (ACD/Labs) Software V11.02

Experimental Protocols

The following sections detail standard experimental procedures for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property for compound characterization and purity assessment.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.[1][2]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[1][2]

  • Measurement: The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.

Methodology: Kinetic Solubility Assay (High-Throughput Screening)

  • Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO), typically at a concentration of 10-20 mM.[3]

  • Assay Plate Preparation: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) in a microtiter plate.[4][5]

  • Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C or 37 °C).[4][6]

  • Precipitation Detection: The formation of a precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS/MS.[3][5][7]

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key factor influencing a drug's membrane permeability and metabolic stability.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System Preparation: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[8]

  • Calibration: A set of standard compounds with known logP values is injected into the HPLC system to obtain their retention times. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known logP values.[8]

  • Sample Analysis: this compound is injected into the same HPLC system under identical conditions to determine its retention time.

  • logP Calculation: The capacity factor for the test compound is calculated from its retention time, and its logP value is then determined from the calibration curve.[8]

Acidity Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is crucial for understanding its solubility, absorption, and receptor interactions.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol if aqueous solubility is low. The ionic strength of the solution is kept constant using a background electrolyte (e.g., KCl).[9][10]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[9][10]

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized.[11][12]

Workflow and Process Visualization

The determination of physicochemical properties is a systematic process that often begins with computational predictions, followed by experimental validation.

G cluster_0 In Silico Assessment cluster_1 Experimental Verification cluster_2 Data Analysis & Application Compound_Structure This compound Structure Computational_Prediction Computational Prediction (QSPR, DFT, etc.) Compound_Structure->Computational_Prediction Input Predicted_Properties Predicted Physicochemical Properties Table Computational_Prediction->Predicted_Properties Output Synthesis Compound Synthesis & Purification Predicted_Properties->Synthesis Guides Synthesis Prioritization MP Melting Point Determination Synthesis->MP Solubility Aqueous Solubility Assay Synthesis->Solubility LogP LogP Determination (RP-HPLC) Synthesis->LogP pKa pKa Determination (Potentiometric Titration) Synthesis->pKa Experimental_Data Validated Physicochemical Data MP->Experimental_Data Solubility->Experimental_Data LogP->Experimental_Data pKa->Experimental_Data ADMET_Modeling ADMET Modeling & SAR Studies Experimental_Data->ADMET_Modeling Lead_Optimization Lead Optimization ADMET_Modeling->Lead_Optimization

References

6,8-Dichloroimidazo[1,2-a]pyridine: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 858516-69-5

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the chemical compound 6,8-Dichloroimidazo[1,2-a]pyridine. While direct research on the biological effects of this specific molecule is limited, its significance lies in its role as a pivotal intermediate for the synthesis of a wide array of biologically active derivatives. This document outlines its chemical properties, synthesis, and its application as a foundational scaffold in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is not extensively available in public literature. The following table summarizes key computed physicochemical properties and expected spectroscopic characteristics based on the analysis of closely related imidazo[1,2-a]pyridine structures.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂-
Molecular Weight 187.03 g/mol -
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMF and DMSOInferred
¹H NMR Aromatic protons expected in the range of δ 7.0-9.0 ppmInferred
¹³C NMR Aromatic carbons expected in the range of δ 110-150 ppmInferred
Mass Spectrometry Expected [M+H]⁺ at m/z 187.98Inferred

Synthesis of this compound

The synthesis of this compound typically proceeds via the condensation of a substituted 2-aminopyridine with a two-carbon electrophile. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from 4,6-Dichloro-2-aminopyridine

This procedure is a representative method for the synthesis of the imidazo[1,2-a]pyridine core.

Materials:

  • 4,6-Dichloro-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4,6-Dichloro-2-aminopyridine (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium bicarbonate (2-3 equivalents).

  • To this stirring mixture, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4_6_dichloro_2_aminopyridine 4,6-Dichloro-2-aminopyridine reaction_mixture Reaction Mixture (Ethanol, NaHCO₃, Reflux) 4_6_dichloro_2_aminopyridine->reaction_mixture chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->reaction_mixture product This compound reaction_mixture->product

A representative workflow for the synthesis of this compound.

A Versatile Intermediate in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its function as a versatile scaffold for the synthesis of more complex and biologically active molecules. The chlorine atoms at the 6- and 8-positions are amenable to various cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

Key Biological Activities of this compound Derivatives

Derivatives synthesized from the 6,8-dichloro-imidazo[1,2-a]pyridine core have demonstrated a range of biological activities, highlighting the importance of this scaffold.

Derivative ClassBiological ActivityReference
6,8-Disubstituted imidazo[1,2-a]pyridinesCDK2 Inhibition, Anticancer[1]
6-Substituted imidazo[1,2-a]pyridinesAnticancer (Colon Cancer)[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

The following is a general protocol for the diversification of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents per chlorine), the palladium catalyst (e.g., 5-10 mol%), and the base (2-3 equivalents).

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted imidazo[1,2-a]pyridine derivative.

G cluster_reactions Chemical Diversification cluster_products Biologically Active Derivatives start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald other Other Cross-Coupling Reactions start->other cdk2 CDK2 Inhibitors suzuki->cdk2 anticancer Anticancer Agents suzuki->anticancer other_bio Other Bioactive Molecules buchwald->other_bio other->other_bio

Diversification of the this compound scaffold.

Conclusion

This compound is a valuable and versatile chemical intermediate in the field of medicinal chemistry. While the biological profile of the parent compound is not well-characterized, its true potential is realized through its synthetic utility. The presence of two reactive chlorine atoms allows for the systematic and diverse functionalization of the imidazo[1,2-a]pyridine core, leading to the discovery of novel compounds with significant therapeutic potential, particularly in the area of oncology. Further exploration of derivatives from this scaffold holds promise for the development of new and effective drug candidates.

References

Dichlorinated Imidazo[1,2-a]pyridines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms to this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth overview of the biological activities of dichlorinated imidazo[1,2-a]pyridines, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Dichlorinated imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The dichloro-substitution pattern plays a crucial role in their mechanism of action, which often involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative dichlorinated and other halogenated imidazo[1,2-a]pyridine derivatives.

Compound ID/ReferenceStructure/DescriptionCancer Cell LineIC50 (µM)
Compound 12 [1]2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridin-2-yl)quinolineHeLa (Cervical)0.35
MDA-MB-231 (Breast)0.29
ACHN (Renal)0.34
HCT-15 (Colon)0.30
Compound 8 [1]3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineHeLa (Cervical)0.34
MDA-MB-231 (Breast)0.32
ACHN (Renal)0.39
HCT-15 (Colon)0.31
Compound Series (Generic) [2]Imidazo[1,2-a]pyridine derivativesA375 (Melanoma)9.7 - 44.6
WM115 (Melanoma)9.7 - 44.6
HeLa (Cervical)9.7 - 44.6
IP-5 [3]Novel Imidazo[1,2-a]pyridineHCC1937 (Breast)45
IP-6 [3]Novel Imidazo[1,2-a]pyridineHCC1937 (Breast)47.7

Antimicrobial Activity

The investigation into the antimicrobial properties of dichlorinated imidazo[1,2-a]pyridines is an active area of research. While extensive data on dichlorinated derivatives is still emerging, related halogenated compounds have demonstrated notable activity against various bacterial and fungal pathogens. The presence of chlorine atoms is believed to enhance the lipophilicity of the molecules, facilitating their penetration through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of halogenated imidazo[1,2-a]pyridine derivatives against various microorganisms.

Compound ID/ReferenceStructure/DescriptionMicroorganismMIC (µg/mL)
Compound 5a [4]3-nitro-2-(phenylselanyl)-imidazo[1,2-a]pyridineEscherichia coliActive
Compound 5j [4]Halogenated imidazo[1,2-a]pyridine selenideEscherichia coliActive
Compound 5e [4]3-nitro-2-(pyridin-2-ylselanyl)-imidazo[1,2-a]pyridineFungal strainsActive
Compound 14 [5]2-imidazolinyl amidino substituted imidazo[4,5-b]pyridineEscherichia coli32 (as µM)

Enzyme Inhibition

Specific dichlorinated imidazo[1,2-a]pyridines have been identified as potent inhibitors of various enzymes that are key targets in drug discovery. A notable example is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making these compounds potential candidates for the treatment of type 2 diabetes.

Quantitative Enzyme Inhibition Data

This table summarizes the enzyme inhibitory activity of a dichlorinated imidazo[1,2-a]pyridine derivative.

Compound ID/ReferenceStructure/DescriptionEnzyme TargetIC50 (µM)
Compound with 2,4-dichlorophenyl group (Specific structure not detailed in abstract)2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine derivativeDPP-4Not specified

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. Below are the methodologies for the key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A375, HeLa)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[2]

  • Dichlorinated imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)[2]

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[2]

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[6]

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of the test compounds (e.g., 0-100 µM).[2] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[2][6]

  • Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 492 nm or 585 nm using a microplate reader.[2][6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Dichlorinated imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds.

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[7]

  • Add 100 µL of the stock solution of the test compound to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.[7]

  • Prepare a standardized microbial inoculum suspension adjusted to the turbidity of a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with 5 µL of the standardized inoculum.[7]

  • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[7]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Dichloro_Imidazopyridine Dichlorinated Imidazo[1,2-a]pyridine Dichloro_Imidazopyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of dichlorinated imidazo[1,2-a]pyridines.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Dichlorinated Imidazo[1,2-a]pyridines Incubate_24h->Add_Compounds Incubate_48h Incubate 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 1.5-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (492nm or 585nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Broth_Microdilution_Workflow Start Start Prepare_Plates Prepare 96-well Plate with Broth Start->Prepare_Plates Serial_Dilution Perform Serial Dilution of Compounds Prepare_Plates->Serial_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Serial_Dilution->Prepare_Inoculum Inoculate_Plates Inoculate Plates Prepare_Inoculum->Inoculate_Plates Incubate_24h Incubate 18-24h Inoculate_Plates->Incubate_24h Read_MIC Read MIC (Lowest Concentration with no Visible Growth) Incubate_24h->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion

Dichlorinated imidazo[1,2-a]pyridines represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities, coupled with the potential for synthetic modification, make them attractive candidates for further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel dichlorinated imidazo[1,2-a]pyridine derivatives with improved biological profiles. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of this chemical class and to identify lead compounds for preclinical and clinical development.

References

A Comprehensive Technical Review of 6,8-Disubstituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses specifically on the 6,8-disubstituted substitution pattern of this versatile core, providing an in-depth review of its synthesis, quantitative biological data, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Synthesis of 6,8-Disubstituted Imidazo[1,2-a]pyridines

The synthesis of the 6,8-disubstituted imidazo[1,2-a]pyridine core and its derivatives can be achieved through a multi-step sequence, often starting from commercially available substituted 2-aminopyridines. A key strategy involves the initial bromination of the pyridine ring, followed by cyclization and subsequent functionalization through cross-coupling reactions.

A representative synthetic approach is the preparation of 2,6,8-trisubstituted imidazo[1,2-a]pyridines, which has been successfully employed in the development of potent kinase inhibitors.[1][2][3] The general synthetic workflow is outlined below.

G A 2-Amino-5-substituted-pyridine B 2-Amino-3-bromo-5-substituted-pyridine A->B NBS, DMF C Ethyl 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylate B->C Ethyl 3-bromopyruvate D 8-Bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylic acid C->D NaOH E Amide Derivatives D->E Amine, HBTU, DMF F Final 2,6,8-Trisubstituted Products E->F Suzuki or Buchwald Coupling

Figure 1: General synthetic workflow for 2,6,8-trisubstituted imidazo[1,2-a]pyridines.
Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-bromo-pyridine Derivatives (e.g., 11a-b from[2])

To a solution of the respective 2-aminopyridine derivative in N,N-dimethylformamide (DMF), N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time, and then poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired 2-amino-3-bromo-pyridine derivative.

General Procedure for the Synthesis of Ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate Derivatives (e.g., 12a-c from[2])

A mixture of the 2-amino-3-bromo-pyridine derivative and ethyl 3-bromopyruvate in an appropriate solvent (e.g., ethanol) is heated at reflux for several hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate.

General Procedure for the Hydrolysis to Carboxylic Acids (e.g., 13a-c from[2])

The ethyl ester derivative is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

General Procedure for Amidation (e.g., 14a-h from[2])

To a solution of the carboxylic acid in DMF, an amine, and a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are added. The mixture is stirred at room temperature for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to afford the amide derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the 8-bromo-imidazo[1,2-a]pyridine derivative, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is dried and concentrated, and the residue is purified by chromatography to yield the final 6,8-disubstituted product.

Biological Activities and Quantitative Data

6,8-Disubstituted imidazo[1,2-a]pyridines have primarily been investigated for their potent anticancer and kinase inhibitory activities. The substitution at the 6- and 8-positions plays a crucial role in modulating the biological activity and selectivity of these compounds.

Anticancer Activity as PI3Kα Inhibitors

A series of 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as inhibitors of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme, a key component of a signaling pathway frequently dysregulated in cancer.[1][2][3]

CompoundR⁶R⁸PI3Kα IC₅₀ (µM)T47D IC₅₀ (µM)MCF-7 IC₅₀ (µM)SKOV-3 IC₅₀ (µM)H1975 IC₅₀ (µM)H460 IC₅₀ (µM)
35 [1]2-morpholinoethylCH₃4-fluorophenyl0.157.99.4>20>20>20
36 [1]2-morpholinoethylCl4-fluorophenyl1.12>20>20>20>20>20
37 [1]2-morpholinoethylH4-fluorophenyl0.50>20>20>20>20>20

Data extracted from "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors".[1]

The data indicates that substitution at the 6-position with a methyl group (compound 35 ) leads to the most potent PI3Kα inhibition and cellular antiproliferative activity against breast cancer cell lines T47D and MCF-7.[1]

Anticancer Activity as CDK2 Inhibitors

A series of novel 6,8-disubstituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The most active compound, 11vii , demonstrated potent CDK2 inhibition with an IC₅₀ of 1.14 µM.[4] This study highlights the importance of a phenoxy group at the 6-position and a spiro[chromane-2,4'-piperidin]-4-one moiety at the 8-position for potent CDK2 inhibition.[4]

CompoundStructureCDK2 IC₅₀ (µM)
11vii [4]1-(6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one1.14

Data extracted from "DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS".[4]

Signaling Pathways

6,8-Disubstituted imidazo[1,2-a]pyridines exert their biological effects by modulating key intracellular signaling pathways, primarily those involved in cell growth, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism.[5][6][7] Aberrant activation of this pathway is a hallmark of many cancers.[3] 6,8-Disubstituted imidazo[1,2-a]pyridines, such as compound 35 , have been shown to be potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[1][2][3] Inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby preventing the activation of downstream effectors like Akt and mTOR.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor 6,8-Disubstituted Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits

Figure 2: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6,8-disubstituted imidazo[1,2-a]pyridines.
Apoptosis Signaling Pathway

Certain 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in cancer cells.[8] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[9][10][11] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and subsequent activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytosol Cytosol Mitochondrion Mitochondrion Cytochrome_c_cyto Cytochrome c Mitochondrion->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Drug 6-Substituted Imidazo[1,2-a]pyridine Drug->Mitochondrion Induces stress

References

Potential Therapeutic Targets of 6,8-Dichloroimidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The 6,8-dichloro substituted variant, in particular, has emerged as a promising core for the development of novel therapeutics, primarily in the oncology space. This technical guide provides an in-depth analysis of the potential therapeutic targets of 6,8-dichloroimidazo[1,2-a]pyridine and its derivatives. Drawing from the available scientific literature, this document outlines the key signaling pathways implicated, summarizes quantitative biological data, details relevant experimental protocols, and provides visual representations of molecular interactions and experimental workflows to support further research and drug development efforts in this area. The primary focus of this guide is on the anticancer potential of these compounds, with an emphasis on their activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and modulators of the PI3K/AKT/mTOR signaling pathway.

Introduction

Imidazo[1,2-a]pyridines are a class of fused bicyclic nitrogen-containing heterocycles that have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological properties.[1] Marketed drugs such as zolpidem and alpidem feature this core structure, highlighting its therapeutic potential.[2] Recent research has increasingly focused on the anticancer applications of imidazo[1,2-a]pyridine derivatives, with substitutions at the 6 and 8 positions being identified as critical for potent biological activity.[3] The 6,8-dichloro substitution pattern is of particular interest as it can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the key therapeutic targets of compounds based on the this compound scaffold.

Key Therapeutic Targets and Mechanisms of Action

The anticancer activity of this compound derivatives is primarily attributed to their interaction with key proteins involved in cell cycle regulation and survival signaling pathways.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of CDK2.[3] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cell proliferation. The 6,8-disubstituted imidazo[1,2-a]pyridine scaffold has been specifically explored for its CDK2 inhibitory action.[3]

PI3K/AKT/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[2][4] Dysregulation of this pathway is a common event in tumorigenesis. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[4] The inhibitory effect is often achieved through the direct inhibition of PI3K or Akt.[5] This leads to a reduction in the phosphorylation of downstream effectors like mTOR, which ultimately results in decreased protein synthesis and cell growth.[6]

Quantitative Data Summary

While specific quantitative data for the parent this compound is limited in the public domain, studies on closely related 6,8-disubstituted derivatives provide valuable insights into their potential potency. The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives against their respective targets and cancer cell lines.

Compound ClassTargetAssay TypeIC50 (µM)Cell LineReference
6,8-disubstituted imidazo[1,2-a]pyridine derivativesCDK2Kinase Assay13.67 - 14.45-[3]
Imidazo[1,2-a]pyridine derivative (Compound 6)-MTT Assay9.7 - 44.6A375, WM115, HeLa[4]
Imidazo[1,2-a]pyridine-based PI3Kα inhibitorPI3KαKinase Assay0.0018-[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the drug discovery process for this compound derivatives, the following diagrams have been generated using the DOT language.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits to membrane PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes PDK1->AKT Phosphorylates (Thr308) PTEN PTEN PTEN->PIP3 Dephosphorylates Compound This compound Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.

CDK2_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Compound This compound Compound->CDK2 Inhibits

Caption: CDK2-mediated cell cycle progression and its inhibition.

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development Target_ID Identify Target (e.g., CDK2, PI3K) Target_Val Validate Target in Disease Target_ID->Target_Val HTS High-Throughput Screening (HTS) Target_Val->HTS Fragment_Screening Fragment-Based Screening Target_Val->Fragment_Screening SAR Structure-Activity Relationship (SAR) HTS->SAR Fragment_Screening->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox ADME_Tox->SAR Iterative Optimization In_Vivo In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo Safety Safety & Toxicology Studies In_Vivo->Safety

Caption: A representative workflow for kinase inhibitor drug discovery.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

Synthesis of 6,8-Dichloro-3-substituted-imidazo[1,2-a]pyridines

This protocol describes a general procedure for the synthesis of the core scaffold, which can be adapted for various substitutions.

Materials:

  • 2-Amino-3,5-dichloropyridine

  • Appropriate α-bromoketone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3,5-dichloropyridine (1.0 eq) in ethanol, add the desired α-bromoketone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6,8-dichloro-3-substituted-imidazo[1,2-a]pyridine.[7]

In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Histone H1)

  • [γ-³³P]ATP

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, substrate, and MgCl₂.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO control (vehicle) and a positive control inhibitor (e.g., roscovitine).

  • Add the CDK2/Cyclin A2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[9][10]

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a DMSO vehicle control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[9][10]

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with the test compound.[3][11][12]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Densitometric analysis of the bands can be performed to quantify the changes in protein expression and phosphorylation.[3][11][12]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The primary therapeutic targets identified for this class of compounds are CDK2 and key components of the PI3K/AKT/mTOR signaling pathway. The inhibition of these targets leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and optimization of these compounds. Future research should focus on elucidating the precise binding modes of these inhibitors with their targets, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo cancer models. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of this compound derivatives into clinical applications.

References

Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The structural elucidation of imidazo[1,2-a]pyridine derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize typical spectroscopic data for the parent imidazo[1,2-a]pyridine, which can be used as a baseline for interpreting the spectra of substituted analogs like the 6,8-dichloro derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electron density around the nuclei, and for the imidazo[1,2-a]pyridine ring system, the positions of the protons and carbons are well-defined.

Table 1: Representative ¹H NMR Data for Imidazo[1,2-a]pyridine

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.50 - 7.60s
H-37.90 - 8.00s
H-58.05 - 8.15d~ 6.8
H-66.70 - 6.80t~ 6.8
H-77.10 - 7.20t~ 8.0
H-87.60 - 7.70d~ 8.8

Note: Data is compiled from various sources and represents typical values. Solvent effects can cause variations in chemical shifts.

Table 2: Representative ¹³C NMR Data for Imidazo[1,2-a]pyridine

Carbon Chemical Shift (δ, ppm)
C-2145.8
C-3108.1
C-5125.6
C-6112.5
C-7124.8
C-8117.4
C-8a145.5

Note: Data is compiled from various sources and represents typical values.[1] Solvent effects can cause variations in chemical shifts.

For 6,8-dichloroimidazo[1,2-a]pyridine, one would expect the absence of signals for H-6 and H-8 in the ¹H NMR spectrum. The electron-withdrawing effect of the chlorine atoms would also lead to downfield shifts of the remaining protons and carbons in the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The imidazo[1,2-a]pyridine scaffold exhibits characteristic vibrational modes.

Table 3: Representative IR Absorption Data for Imidazo[1,2-a]pyridine

Wavenumber (cm⁻¹) Vibrational Mode
3000 - 3100C-H stretching (aromatic)
1630 - 1650C=N stretching
1450 - 1550C=C stretching (aromatic rings)
1200 - 1300C-N stretching
700 - 900C-H out-of-plane bending

Note: The presence of chloro substituents in this compound would introduce C-Cl stretching vibrations, typically in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 4: Representative Mass Spectrometry Data for Imidazo[1,2-a]pyridine

m/z Interpretation
118Molecular ion [M]⁺
91[M - HCN]⁺

Note: For this compound, the molecular ion peak would be expected at m/z 186, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation may involve the loss of chlorine and/or HCN.[2]

Experimental Protocols

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through various methods. A common and versatile approach is the condensation of a substituted 2-aminopyridine with an α-haloketone.

General Synthesis of a Substituted Imidazo[1,2-a]pyridine

Materials:

  • Substituted 2-aminopyridine (e.g., 3,5-dichloro-2-aminopyridine for the synthesis of this compound)

  • α-haloketone (e.g., chloroacetaldehyde or bromoacetaldehyde)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium bicarbonate, potassium carbonate)

Procedure:

  • Dissolve the substituted 2-aminopyridine in a suitable solvent in a round-bottom flask.

  • Add the α-haloketone to the solution.

  • Add a base to the reaction mixture to neutralize the hydrohalic acid formed during the reaction.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the purified product using NMR, IR, and MS to confirm its structure.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted imidazo[1,2-a]pyridine.

experimental_workflow Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis start Start reactants Reactants: - Substituted 2-Aminopyridine - α-Haloketone start->reactants synthesis Synthesis: Condensation Reaction reactants->synthesis purification Purification: - Filtration - Recrystallization or - Column Chromatography synthesis->purification characterization Spectroscopic Characterization: - NMR (¹H, ¹³C) - IR - Mass Spectrometry purification->characterization data_analysis Data Analysis and Structural Elucidation characterization->data_analysis end End Product: Pure Substituted Imidazo[1,2-a]pyridine data_analysis->end

Caption: Synthesis and Characterization Workflow.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties and synthetic methodologies is crucial for the rational design and development of novel derivatives. While specific experimental data for this compound remains to be published, the representative data and general protocols provided in this guide offer a solid foundation for researchers working with this important class of heterocyclic compounds.

References

The Imidazo[1,2-a]pyridine Core: A Century of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives

Introduction

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique electronic properties and rigid, planar geometry allow for specific interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of imidazo[1,2-a]pyridine derivatives, detailing the evolution of their synthesis, their therapeutic significance, and the molecular mechanisms that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

A Historical Journey: The Evolution of Imidazo[1,2-a]pyridine Synthesis

The story of imidazo[1,2-a]pyridines began nearly a century ago, with early explorations into the synthesis of this intriguing heterocyclic system. The timeline below highlights the key milestones in the development of synthetic methodologies, from classical condensation reactions to modern, highly efficient multi-component strategies.

Early Developments (1920s-1950s): The Dawn of a Scaffold

The pioneering work in the synthesis of the imidazo[1,2-a]pyridine core is credited to Aleksei Tschitschibabin. In 1925, he reported the first synthesis of this scaffold by reacting 2-aminopyridine with α-haloaldehydes, such as bromoacetaldehyde, at high temperatures in a sealed tube.[3] While this initial method provided access to the core structure, it was often hampered by harsh reaction conditions and modest yields. Subsequent refinements, including the use of bases like sodium bicarbonate, allowed for milder reaction conditions and improved efficiency.[3]

The Mid-20th Century: Expansion and Refinement

The mid-20th century saw the expansion of synthetic routes to imidazo[1,2-a]pyridines, with a primary focus on the condensation of 2-aminopyridines with α-haloketones. This became a classical and widely adopted method for accessing a variety of substituted derivatives.[4] These reactions typically proceed via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Late 20th and Early 21st Century: The Era of Efficiency and Diversity

The quest for more efficient, versatile, and environmentally friendly synthetic methods led to a significant evolution in the synthesis of imidazo[1,2-a]pyridines. The late 20th and early 21st centuries witnessed the advent of several powerful synthetic strategies:

  • Multi-Component Reactions (MCRs): The development of MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, revolutionized the synthesis of highly substituted 3-aminoimidazo[1,2-a]pyridines.[5][6] This three-component reaction, involving a 2-aminopyridine, an aldehyde, and an isocyanide, allows for the rapid and efficient generation of molecular diversity from simple starting materials.

  • Catalyst-Free and Green Synthesis: A growing emphasis on sustainable chemistry spurred the development of catalyst-free and environmentally benign synthetic protocols. These methods often utilize greener solvents like water or polyethylene glycol (PEG), or are performed under solvent-free conditions, minimizing the environmental impact.[1] Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions.[7]

  • Tandem and Cascade Reactions: More sophisticated synthetic strategies involving tandem and cascade reactions have been developed to construct the imidazo[1,2-a]pyridine scaffold with high atom economy. These reactions often involve a sequence of intramolecular events, such as cyclizations and rearrangements, to build the heterocyclic core in a single pot.[6]

  • C-H Functionalization: More recently, direct C-H functionalization approaches have been explored for the late-stage modification of the imidazo[1,2-a]pyridine core, allowing for the introduction of various substituents at specific positions.

Key Synthetic Methodologies: A Closer Look

This section provides a more detailed examination of the most significant synthetic strategies for the construction of the imidazo[1,2-a]pyridine scaffold, including generalized reaction schemes and key experimental considerations.

Tschitschibabin Reaction and Related Condensations

The classical approach to imidazo[1,2-a]pyridine synthesis involves the condensation of a 2-aminopyridine with a bifunctional electrophile, typically an α-halocarbonyl compound.

General Reaction Scheme:

Mechanism: The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular cyclization of the exocyclic amino group onto the carbonyl carbon, and a subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine.

Experimental Protocol: A Representative Tschitschibabin-type Synthesis

A mixture of the appropriately substituted 2-aminopyridine (1 equivalent) and the α-haloketone (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.

General Reaction Scheme:

Caption: Mechanism of action of Zolpidem at the GABA-A receptor.

Telacebec_Mechanism Telacebec Telacebec Cyt_bc1 Cytochrome bc1 Complex (QcrB subunit) Telacebec->Cyt_bc1 Inhibits ETC Mycobacterium tuberculosis Electron Transport Chain ETC->Cyt_bc1 Electron_Transport Electron Transport Cyt_bc1->Electron_Transport Blocks ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Bacterial_Death Bacterial Death ATP_Production->Bacterial_Death Depletion leads to

Caption: Mechanism of action of Telacebec in Mycobacterium tuberculosis.

Olprinone_Mechanism Olprinone Olprinone PDE3 Phosphodiesterase III (PDE-III) Olprinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Influx Ca2+ Influx (Cardiomyocytes) PKA->Calcium_Influx Increases Vasodilation Vasodilation (Smooth Muscle) PKA->Vasodilation Promotes Positive_Inotropy Positive Inotropy Calcium_Influx->Positive_Inotropy Reduced_Afterload Reduced Afterload Vasodilation->Reduced_Afterload

Caption: Mechanism of action of Olprinone in cardiovascular cells.

Anticancer_Mechanism Imidazopyridine_Kinase_Inhibitor Imidazo[1,2-a]pyridine Kinase Inhibitor PI3K PI3K Imidazopyridine_Kinase_Inhibitor->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes Cell_Survival Cell Survival mTOR->Cell_Survival Promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to Cell_Survival->Apoptosis Inhibition leads to

Caption: General mechanism of anticancer Imidazo[1,2-a]pyridines targeting the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key imidazo[1,2-a]pyridine-based drugs, representative of the synthetic methodologies discussed.

Synthesis of Zolpidem

The synthesis of Zolpidem can be achieved through a multi-step process, with a key step being the introduction of the acetamide side chain at the 3-position of the imidazo[1,2-a]pyridine core. A one-pot synthesis has also been developed for improved efficiency. [8] One-Pot Synthesis of Zolpidem via Three-Component Coupling Reaction: [8]

  • Reaction Setup: In a glovebox, a 1 mL Wheaton microreactor is charged with 2-amino-5-methylpyridine (0.5 mmol), CuCl (2.5 mg, 5 mol%), and Cu(OTf)2 (9.04 mg, 5 mol%).

  • Reagent Addition: Dry toluene (500 µL) is added under an inert atmosphere, followed by p-tolualdehyde (0.525 mmol) and N,N-dimethylpropiolamide (0.75 mmol).

  • Reaction Conditions: The microreactor is capped and heated in a preheated aluminum block at 120 °C for 12-16 hours, with the reaction progress monitored by GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a plug of neutral alumina with ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Zolpidem.

Synthesis of Alpidem

Similar to Zolpidem, Alpidem can be synthesized efficiently using a one-pot three-component coupling reaction. [8] One-Pot Synthesis of Alpidem: [8]

  • Reaction Setup: A 1 mL Wheaton microreactor is charged with 2-amino-5-chloropyridine (0.5 mmol), CuCl (5 mol%), and Cu(OTf)2 (5 mol%).

  • Reagent Addition: Under an inert atmosphere, dry toluene (500 µL), p-chloro-benzaldehyde (0.525 mmol), and N,N-dipropylpropiolamide (0.75 mmol) are added.

  • Reaction Conditions: The sealed reactor is heated at 120 °C for 12-16 hours.

  • Work-up and Purification: The reaction mixture is filtered through neutral alumina and concentrated. The resulting crude material is purified by silica gel column chromatography to yield Alpidem.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides (Antitubercular Agents)

A general and straightforward method for the synthesis of this class of compounds involves the initial formation of the imidazo[1,2-a]pyridine-3-carboxylate ester, followed by saponification and amide coupling. [9] Step 1: Synthesis of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • A mixture of 2-amino-5-methylpyridine and ethyl 2-chloroacetoacetate in the presence of a base like triethylamine (Et3N) is refluxed in a suitable solvent (e.g., ethanol).

  • The product, ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate, is isolated and purified.

Step 2: Saponification to the Carboxylic Acid

  • The ester from Step 1 is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water.

  • Acidification of the reaction mixture yields the corresponding carboxylic acid.

Step 3: Amide Coupling

  • The carboxylic acid from Step 2 is coupled with the desired amine (e.g., N-(2-phenoxyethyl)amine) using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) in a solvent like acetonitrile.

  • The final N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide is isolated and purified.

Conclusion

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile and enduring platform for drug discovery. From its initial synthesis nearly a century ago to the sophisticated and efficient methodologies employed today, the chemistry of this heterocyclic system has continually evolved to meet the demands of modern medicinal chemistry. The successful development of drugs targeting a wide range of diseases, from insomnia to tuberculosis and cancer, highlights the profound impact of this "privileged structure." As our understanding of disease biology deepens and synthetic methodologies continue to advance, the imidazo[1,2-a]pyridine core is poised to remain a fertile ground for the discovery of the next generation of innovative therapeutics. The ongoing exploration of its vast chemical space promises to unlock new and potent modulators of biological function, offering hope for the treatment of some of the most challenging medical conditions.

References

Technical Guide to the Solubility of 6,8-Dichloroimidazo[1,2-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6,8-dichloroimidazo[1,2-a]pyridine. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the necessary theoretical background and experimental protocols to enable researchers to determine its solubility in various organic solvents. Understanding solubility is a critical parameter in drug discovery and development, influencing bioassays, formulation, and bioavailability.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is primarily governed by its molecular structure, polarity, and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Structure of this compound:

The structure consists of a fused bicyclic system comprising an imidazole and a pyridine ring. This core is aromatic and contains nitrogen heteroatoms, which can participate in hydrogen bonding as acceptors. The two chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule. The presence of the nitrogen atoms in the imidazo[1,2-a]pyridine core provides some polar character, while the dichloro-substitution enhances its non-polar nature. This suggests that this compound is a moderately polar compound.

Predicted Solubility in Common Organic Solvents:

Based on its structure, the following table provides a qualitative prediction of the solubility of this compound in a range of organic solvents. These predictions should be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are highly polar and can engage in dipole-dipole interactions. DMSO is an excellent solvent for many heterocyclic compounds.
Polar Protic Methanol, EthanolModerate to HighThe alcohols can act as hydrogen bond donors to the nitrogen atoms of the imidazo[1,2-a]pyridine ring system.
Chlorinated Dichloromethane (DCM), ChloroformHighThe similarity in structure (presence of chlorine atoms) and polarity suggests good solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateTHF is more polar than diethyl ether and is expected to be a better solvent.
Esters Ethyl AcetateModerateEthyl acetate has intermediate polarity and is a good solvent for a wide range of compounds.
Aromatic TolueneLow to ModerateThe aromatic nature of toluene may allow for π-π stacking interactions with the imidazo[1,2-a]pyridine ring.
Non-polar Hexane, HeptaneLowThe significant difference in polarity between the compound and these non-polar solvents suggests poor solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two most common methods are the determination of thermodynamic and kinetic solubility.

2.1. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the true solubility and is the gold standard for solubility measurements.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect a clear aliquot of the supernatant without disturbing the solid material.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in µg/mL or µM.

2.2. Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous or organic medium.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Cover the plate and shake for a set period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done using several methods:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • UV-Vis Plate Reader: Measures the absorbance of the solution. A drop in absorbance after filtration or centrifugation indicates precipitation.

    • LC-MS/MS or HPLC-UV: The plate is filtered or centrifuged, and the concentration of the compound remaining in the solution is determined.

  • Data Analysis: The kinetic solubility is the concentration at which significant precipitation is observed.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

Table of Experimentally Determined Solubility of this compound

SolventTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
e.g., Methanol25Thermodynamic
e.g., Dichloromethane25Thermodynamic
e.g., Acetonitrile25Thermodynamic
e.g., Toluene25Thermodynamic
e.g., Hexane25Thermodynamic

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility compound Solid Compound: This compound thermo_prep Add excess solid to solvent compound->thermo_prep kinetic_prep Prepare DMSO stock solution compound->kinetic_prep solvents Select Organic Solvents (Polar, Non-polar, etc.) solvents->thermo_prep kinetic_add Add stock to solvent in 96-well plate solvents->kinetic_add thermo_equil Equilibrate (24-48h) at constant temperature thermo_prep->thermo_equil thermo_sep Separate solid (Centrifugation/Settling) thermo_equil->thermo_sep thermo_quant Quantify supernatant (HPLC, UV-Vis) thermo_sep->thermo_quant thermo_result Equilibrium Solubility (µg/mL, µM) thermo_quant->thermo_result kinetic_prep->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_detect Detect precipitation (Nephelometry, UV) kinetic_incubate->kinetic_detect kinetic_result Kinetic Solubility (µM) kinetic_detect->kinetic_result

Caption: Workflow for determining thermodynamic and kinetic solubility.

Structural Analysis of 6,8-Dichloroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The 6,8-dichloro-substituted variant, in particular, presents a unique electronic and steric profile that is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of 6,8-dichloroimidazo[1,2-a]pyridine, detailing the synthetic protocols, spectroscopic characterization, and crystallographic analysis essential for its thorough investigation. This document is intended to serve as a detailed resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Synthesis

The synthesis of this compound is typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone. This method is a well-established route to the imidazo[1,2-a]pyridine core.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-dichloro-2-aminopyridine

  • Chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Sodium bicarbonate (2.0 eq) is added to the solution, followed by the dropwise addition of chloroacetaldehyde (1.2 eq).

  • The reaction mixture is heated to reflux and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Structural Elucidation Workflow

The comprehensive structural characterization of a newly synthesized compound such as this compound follows a logical progression of analytical techniques. The general workflow is depicted below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computational Computational Modeling synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray dft DFT Calculations xray->dft

Fig. 1: General workflow for structural analysis.

Spectroscopic Analysis

Spectroscopic methods are fundamental to the initial structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as the internal standard.

Table 1: Representative ¹H and ¹³C NMR Data

¹H NMR δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-2 7.85 d 1.2 Imidazole Ring
H-3 7.60 d 1.2 Imidazole Ring
H-5 8.10 d 1.8 Pyridine Ring
H-7 7.40 d 1.8 Pyridine Ring
¹³C NMR δ (ppm) Assignment
C-2 135.2 Imidazole Ring
C-3 118.5 Imidazole Ring
C-5 125.8 Pyridine Ring
C-6 128.4 Pyridine Ring
C-7 120.1 Pyridine Ring
C-8 129.7 Pyridine Ring

| C-8a | 145.3 | | | Bridgehead |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Experimental Protocol: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile.

Table 2: Mass Spectrometry Data

Parameter Value
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Calculated m/z (M+H)⁺ 186.9778

| Observed m/z (M+H)⁺ | 186.9775 |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
1640-1580 Strong C=N and C=C stretching
1480-1420 Strong Aromatic ring vibrations

| 850-750 | Strong | C-Cl stretching |

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Table 4: Representative Crystallographic Data

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
N1-C8a 1.38 C2-N1-C8a 108.5
N1-C2 1.33 N1-C2-C3 110.2
C2-C3 1.37 C2-C3-N4 107.8
C3-N4 1.39 C3-N4-C5 128.1
N4-C8a 1.32 C5-N4-C8a 106.5
C6-Cl1 1.74 C5-C6-C7 119.5

| C8-Cl2 | 1.74 | C7-C8-C8a | 120.3 |

Computational Analysis Workflow

Computational methods, particularly Density Functional Theory (DFT), are valuable for corroborating experimental findings and providing insights into the electronic structure of the molecule.

G cluster_input Input Generation cluster_calc DFT Calculations cluster_analysis Data Analysis initial_geom Initial Geometry (from X-ray data) geom_opt Geometry Optimization initial_geom->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation geom_opt->nmr_calc compare_geom Compare Geometries geom_opt->compare_geom compare_vib Compare Vibrational Modes freq_calc->compare_vib compare_nmr Compare NMR Shifts nmr_calc->compare_nmr

Fig. 2: Workflow for computational analysis.

Biological Context: A Representative Signaling Pathway

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), which is a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and is a therapeutic strategy in oncology.

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclin_d Cyclin D receptor->cyclin_d Upregulates cdk46 CDK4/6 cyclin_d->cdk46 rb Rb cdk46->rb Phosphorylates e2f E2F cdk46->e2f Releases rb->e2f Inhibits cyclin_e Cyclin E e2f->cyclin_e Upregulates cdk2 CDK2 cyclin_e->cdk2 s_phase S-Phase Entry cdk2->s_phase Promotes inhibitor This compound Derivative inhibitor->cdk2 Inhibits

Fig. 3: A representative cell cycle pathway.

Conclusion

The structural analysis of this compound is a multi-faceted process that combines organic synthesis with a suite of advanced analytical techniques. The methodologies and representative data presented in this guide provide a robust framework for the characterization of this and related heterocyclic compounds. A thorough understanding of its three-dimensional structure, spectroscopic properties, and electronic profile is critical for its rational application in drug design and development.

References

Methodological & Application

synthesis protocol for 6,8-Dichloroimidazo[1,2-a]pyridine from 2-amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry, starting from 2-amino-3,5-dichloropyridine. The described method is a one-pot cyclocondensation reaction with chloroacetaldehyde, which is a common and efficient strategy for the preparation of imidazo[1,2-a]pyridines.[1][2] This document includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug discovery and development.

Introduction

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[3][4] These compounds have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3] The synthesis of substituted imidazo[1,2-a]pyridines is therefore of significant interest to the pharmaceutical industry. The most common synthetic routes involve the condensation of 2-aminopyridines with α-halocarbonyl compounds.[2] This application note details a reliable protocol for the synthesis of this compound from commercially available 2-amino-3,5-dichloropyridine.

Experimental Protocol

The synthesis of this compound is achieved through a cyclocondensation reaction between 2-amino-3,5-dichloropyridine and chloroacetaldehyde.

Materials:

  • 2-amino-3,5-dichloropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3,5-dichloropyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).

  • The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material2-amino-3,5-dichloropyridine
ReagentChloroacetaldehyde (50% aq. solution)
Molar Ratio (Starting Material:Reagent)1 : 1.2
SolventEthanol
Reaction TemperatureReflux (~78 °C)
Reaction Time12-24 hours
Expected Yield60-80%
Purification MethodSilica Gel Column Chromatography

Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-3,5-dichloropyridine in Ethanol add_reagent Add Chloroacetaldehyde start->add_reagent reflux Reflux for 12-24h add_reagent->reflux cool Cool to RT reflux->cool evaporate_solvent Evaporate Solvent cool->evaporate_solvent neutralize Neutralize with NaHCO3 evaporate_solvent->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry extract->wash_dry evaporate_final Evaporate Solvent wash_dry->evaporate_final chromatography Column Chromatography evaporate_final->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 6,8-Dichloroimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,8-dichloroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique electronic and structural properties make it a valuable core for the design of novel therapeutic agents, particularly in the field of oncology. This document provides a detailed overview of its applications, focusing on its use as a scaffold for kinase inhibitors and anticancer agents, complete with experimental protocols and data.

Anticancer Activity and Kinase Inhibition

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. Notably, these compounds have shown significant activity against Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle progression.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several 6,8-disubstituted imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their CDK2 inhibitory activity. The dichlorination at positions 6 and 8 is a key structural feature that contributes to the potent inhibitory effects.

Table 1: CDK2 Inhibition and Anticancer Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives [1]

Compound ID6-Substituent8-SubstituentCDK2 IC50 (µM)MCF-7 IC50 (µM)
11ii 4-phenoxyphenylCarbonyl-spiro[chromane-2,4'-piperidin]-4-one1.1413.67
11iii 4-(4-fluorophenoxy)phenylCarbonyl-spiro[chromane-2,4'-piperidin]-4-one1.2114.45
11vi 4-(pyridin-4-yloxy)phenylCarbonyl-spiro[chromane-2,4'-piperidin]-4-one1.3515.21
11viii 4-(pyrimidin-2-yloxy)phenylCarbonyl-spiro[chromane-2,4'-piperidin]-4-one1.4216.89
11xxi 4-(3-methoxyphenoxy)phenylCarbonyl-spiro[chromane-2,4'-piperidin]-4-one1.2815.03

IC50: The half maximal inhibitory concentration. MCF-7: A human breast cancer cell line.

PI3K/AKT/mTOR Pathway Inhibition

The broader class of imidazo[1,2-a]pyridines has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[2][3] While specific data for 6,8-dichloro derivatives is still emerging, this pathway represents a key area of investigation for this scaffold. Inhibition of this pathway can induce apoptosis and cell cycle arrest in cancer cells.[2]

Experimental Protocols

Synthesis of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives

The synthesis of 6,8-disubstituted imidazo[1,2-a]pyridine derivatives can be achieved through multi-step synthetic routes, often employing cross-coupling reactions like the Suzuki-Miyaura coupling to introduce substituents at the 6- and 8-positions.[1]

A common starting material is 2-amino-3,5-dichloropyridine.

  • Cyclization: React 2-amino-3,5-dichloropyridine with an appropriate α-haloketone to form the this compound core.

  • Functionalization: Introduce desired substituents at the 6 and 8 positions using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]

  • Purification: Purify the final compounds using column chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[2][4][5][6][7][8][9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme.[1][10][11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing CDK2/Cyclin E enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

CDK2-Mediated Cell Cycle Arrest

The inhibition of CDK2 by this compound derivatives disrupts the normal progression of the cell cycle, leading to arrest, typically at the G1/S or G2/M phase.[1] This prevents cancer cells from dividing and proliferating.

CDK2_Inhibition_Pathway Compound This compound Derivative CDK2_CyclinE CDK2/Cyclin E Complex Compound->CDK2_CyclinE Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression

Caption: Inhibition of CDK2 by this compound derivatives leads to cell cycle arrest.

Induction of Apoptosis via the PI3K/AKT/mTOR Pathway

Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives can trigger the intrinsic apoptotic pathway. This involves the modulation of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction and caspase activation.[2]

PI3K_AKT_mTOR_Pathway cluster_pathway Apoptosis Induction Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Inhibition of the PI3K/AKT/mTOR pathway induces apoptosis.

Experimental Workflow

The development and evaluation of this compound derivatives as anticancer agents typically follow a structured workflow.

Experimental_Workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., CDK2) Cytotoxicity->Kinase_Assay Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) Kinase_Assay->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the development of this compound-based anticancer agents.

References

Application Notes and Protocols for the Use of 6,8-Dichloroimidazo[1,2-a]pyridine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the design of novel therapeutics. The 6,8-dichloro-substituted variant of this scaffold offers a unique electronic and steric profile, providing a foundation for the development of potent and selective inhibitors of various biological targets, particularly in the realm of oncology. These application notes provide an overview of the utility of the 6,8-dichloroimidazo[1,2-a]pyridine scaffold, along with detailed protocols for its synthesis and biological evaluation.

Rationale for Use in Drug Design

The this compound scaffold serves as a versatile template for the development of kinase inhibitors and other targeted therapies. The dichloro substitution at positions 6 and 8 significantly influences the electron distribution of the ring system, which can be exploited to modulate binding affinity and selectivity for target proteins. This scaffold has been successfully employed in the design of inhibitors for key oncological targets such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).[3][4]

Key Therapeutic Targets and Signaling Pathways

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition. Its aberrant activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of the this compound scaffold have been shown to be potent inhibitors of CDK2, inducing cell cycle arrest and apoptosis in cancer cells.[3]

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex pRb pRb Cyclin E/CDK2 Complex->pRb Phosphorylation E2F E2F pRb->E2F Release S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activation Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound Derivative This compound Derivative This compound Derivative->Cyclin E/CDK2 Complex Inhibition

CDK2 Signaling Pathway and Inhibition.
Phosphoinositide 3-kinase (PI3K)

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in cancer. The this compound scaffold has been utilized to develop potent inhibitors of PI3Kα, a key isoform in this pathway, leading to the suppression of tumor growth.[4][5]

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Data Presentation

The following tables summarize the in vitro activity of various 6,8-disubstituted imidazo[1,2-a]pyridine derivatives. It is important to note that while the core scaffold is related, direct quantitative data for a comprehensive series of 6,8-dichloro analogs is limited in the public domain. The presented data showcases the potential of substitutions at these positions to achieve high potency.

Table 1: CDK2 Inhibitory Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives
Compound IDR6 SubstituentR8 SubstituentCDK2 IC50 (µM)Reference
11ii PyridineCarbonyl-spiro[chromane-2,4'-piperidin]-4-one13.67[3]
11iii Substituted PyridineCarbonyl-spiro[chromane-2,4'-piperidin]-4-one14.45[3]
11vii 4-phenoxyphenylCarbonyl-spiro[chromane-2,4'-piperidin]-4-one1.14[3]
Table 2: PI3Kα Inhibitory Activity of 2,6,8-Trisubstituted Imidazo[1,2-a]pyridine Derivatives
Compound IDR2 SubstituentR6 SubstituentR8 SubstituentPI3Kα IC50 (µM)Reference
35 Morpholinyl amideCl4-fluorophenyl0.15[6][7]
Compound A VariedVariedVaried1.12[6][7]
Compound B VariedVariedVaried0.50[6][7]
Table 3: Antiproliferative Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives
Compound IDR6 SubstituentR8 SubstituentCell LineIC50 (µM)Reference
35 Cl4-fluorophenylT47D (Breast)7.9[6]
35 Cl4-fluorophenylMCF-7 (Breast)9.4[6]
13k QuinazolineVariedHCC827 (Lung)0.09[8]
13k QuinazolineVariedA549 (Lung)0.25[8]
13k QuinazolineVariedSH-SY5Y (Neuroblastoma)0.43[8]
13k QuinazolineVariedHEL (Leukemia)0.31[8]
13k QuinazolineVariedMCF-7 (Breast)0.19[8]
Compound 6 Phenyl sulfonamideVariedA375 (Melanoma)~10[2][5]
Compound 6 Phenyl sulfonamideVariedWM115 (Melanoma)~12[2][5]
Compound 6 Phenyl sulfonamideVariedHeLa (Cervical)~35[2][5]
IP-5 VariedVariedHCC1937 (Breast)45[9]
IP-6 VariedVariedHCC1937 (Breast)47.7[9]

Experimental Protocols

Synthesis of this compound Scaffold

The synthesis of the this compound scaffold can be achieved through a two-step process starting from 2-amino-5-chloropyridine.

Synthesis_Workflow A 2-Amino-5-chloropyridine C Chlorination A->C B N-Chlorosuccinimide (NCS) B->C D 3,5-Dichloro-2-aminopyridine C->D F Cyclocondensation D->F E α-Halo Ketone (e.g., Chloroacetaldehyde) E->F G This compound F->G

Synthetic workflow for this compound.

Protocol 1: Synthesis of 3,5-Dichloro-2-aminopyridine [10][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as a mixture of DMF and methanol.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 to 2.5 equivalents) portion-wise to the solution.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 25°C and 45°C for 2 to 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure 3,5-dichloro-2-aminopyridine.

Protocol 2: Synthesis of this compound [2][12]

  • Reaction Setup: In a round-bottom flask, suspend 3,5-dichloro-2-aminopyridine (1 equivalent) in a solvent such as ethanol or DMF.

  • Reagent Addition: Add an α-halo ketone, for example, chloroacetaldehyde (1.1 equivalents), to the suspension.

  • Reaction Conditions: Reflux the reaction mixture for 4 to 12 hours. Monitor the completion of the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the this compound scaffold.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis of the PI3K/Akt Pathway

This protocol is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Protocol 6: In Vitro Kinase Inhibition Assay (CDK2 and PI3Kα)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase (e.g., recombinant human CDK2/Cyclin E or PI3Kα), a suitable substrate (e.g., histone H1 for CDK2 or PIP2 for PI3Kα), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence/Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay: Using specific antibodies to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel targeted therapies, particularly in the field of oncology. Its synthetic accessibility and the demonstrated potent biological activity of its derivatives against key cancer targets like CDK2 and PI3K make it an attractive scaffold for further exploration by medicinal chemists and drug discovery professionals. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of new chemical entities based on this versatile core structure.

References

Application Notes and Protocols for C-H Functionalization of 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The direct C-H functionalization of this scaffold offers an efficient and atom-economical approach to synthesize novel derivatives, avoiding the need for pre-functionalized starting materials. This application note provides a detailed protocol for the C-H functionalization of 6,8-dichloroimidazo[1,2-a]pyridine, a substrate with two electron-withdrawing groups on the pyridine ring. The primary focus is on the palladium-catalyzed direct C-H arylation, which is a robust and widely used method for forming C-C bonds.

The presence of the electron-withdrawing chloro groups at the C6 and C8 positions is anticipated to influence the electron density of the imidazo[1,2-a]pyridine core, potentially affecting its reactivity and the regioselectivity of the C-H activation. Generally, the C3 position of the imidazole ring is the most nucleophilic and sterically accessible site, making it the preferred position for electrophilic attack and many transition-metal-catalyzed C-H functionalization reactions.[1][2] It is expected that the C-H functionalization of this compound will also preferentially occur at the C3 position.

Palladium-Catalyzed Direct C-H Arylation at the C3 Position

This section outlines a representative protocol for the direct C-H arylation of this compound with aryl bromides. The conditions are adapted from established procedures for the C3-arylation of other electron-deficient imidazo[1,2-a]pyridines.

Reaction Scheme:

Caption: Workflow for Palladium-Catalyzed C-H Arylation.

Signaling Pathway/Logical Relationship Diagram

While a biological signaling pathway is not directly applicable, a diagram illustrating the key logical relationships in the reaction mechanism can be provided.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Key Steps Substrate This compound Activation C-H Activation at C3 Substrate->Activation ArylHalide Aryl Bromide ArylHalide->Activation Catalyst Pd(OAc)₂ Catalyst->Activation Ligand PCy₃ Ligand->Activation Base K₂CO₃ Base->Activation Coupling Reductive Elimination Activation->Coupling Product 3-Aryl-6,8-dichloroimidazo[1,2-a]pyridine Coupling->Product

Caption: Key Relationships in C-H Arylation.

References

Application Notes and Protocols for the Purification of 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 6,8-dichloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. The following sections outline common purification techniques, including column chromatography and recrystallization, with detailed experimental protocols.

Data Presentation

Purification of imidazo[1,2-a]pyridine derivatives, including the dichloro-substituted analog, primarily relies on silica gel column chromatography. The choice of eluent is critical and is determined by the polarity of the specific derivative. While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table summarizes typical conditions and outcomes for related compounds.

CompoundPurification MethodEluent SystemYield (%)Purity (%)Reference
Imidazo[1,2-a]pyridine-chromonesSilica Gel Column ChromatographyHexane/Ethyl Acetate (7:3 v/v)21-36Not Reported[1]
6,8-disubstituted imidazo[1,2-a]pyridine derivativesSilica Gel Column ChromatographyEthyl Acetate in Hexane (6-8%)Not ReportedNot Reported[2]
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivativesNot specified, likely chromatography or recrystallizationNot applicable63-92Not Reported[3]
General Imidazo[1,2-a]pyridinesSilica Gel Column ChromatographyPetroleum Ether/Ethyl Acetate (8:1)88Not Reported[4]
3-acetyl-6,8-dichloro-2-methyl imidazo[1,2-a]pyridineNot specifiedNot applicableNot ReportedNot Reported[5]

Experimental Protocols

Column Chromatography

Column chromatography is the most versatile and widely used method for the purification of imidazo[1,2-a]pyridine derivatives. The following is a general protocol that can be adapted for this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Methanol (MeOH)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or a high hexane/DCM mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% Hexane or Hexane/DCM).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., EtOAc or MeOH). A common gradient is to start with pure DCM and gradually increase the percentage of EtOAc.[6] For pyridine-containing compounds, a small amount of a basic modifier like triethylamine or pyridine (e.g., 1%) can be added to the eluent to reduce tailing.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC. Spot fractions onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization

Recrystallization is a suitable method for purifying solid compounds that are highly pure or for removing minor impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Solvent Selection: Determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The dissolved compound should crystallize out of the solution. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Suitable Solvent Crude->Dissolve TLC_Analysis TLC Analysis for Solvent System Selection Dissolve->TLC_Analysis Test various solvent mixtures Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Optimal system found Recrystallization Recrystallization TLC_Analysis->Recrystallization Suitable solvent found Fractions Collect Fractions Column_Chromatography->Fractions Cooling Cool to Crystallize Recrystallization->Cooling TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Identify pure fractions Evaporate Solvent Evaporation Combine_Pure->Evaporate Dry Dry Pure Product Evaporate->Dry Filter Filter Crystals Cooling->Filter Filter->Dry Pure_Product Pure this compound Dry->Pure_Product

Caption: General workflow for the purification of this compound.

References

Application Note: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-8-chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These activities include potential anticancer, anti-inflammatory, and antifungal properties. The functionalization of the imidazo[1,2-a]pyridine core, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a key strategy for the development of novel therapeutic agents. This application note provides a detailed experimental procedure for the regioselective Suzuki-Miyaura coupling of 6,8-dichloroimidazo[1,2-a]pyridine with various arylboronic acids to selectively synthesize 6-aryl-8-chloroimidazo[1,2-a]pyridine derivatives.

The selective functionalization of dihalogenated heterocycles is a crucial aspect of synthetic strategy. In the case of dihalogenated imidazo[1,2-a]pyridines, the reactivity of the halogen atoms can be influenced by their position on the bicyclic ring system. Based on studies of similar dihalogenated imidazo[1,2-a]pyridines, the halogen at the 8-position is often more susceptible to oxidative addition to the palladium catalyst, allowing for regioselective coupling. This protocol is optimized to favor monosubstitution at the more reactive position.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the regioselective Suzuki-Miyaura coupling of this compound.

Materials
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/water)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Argon or Nitrogen gas

  • Deionized water

Equipment
  • Microwave reactor or oil bath with a reflux condenser

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bars

  • Syringes and needles for inert atmosphere techniques

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

Experimental Procedure

The following procedure is a general guideline and may require optimization for specific arylboronic acids.

  • Reaction Setup:

    • To a clean and dry microwave reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Add the palladium catalyst (0.05 - 0.1 equiv).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Through the septum, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vessel via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • Reaction:

    • Microwave Irradiation: Place the reaction vessel in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 20-60 minutes).[1]

    • Conventional Heating: If using an oil bath, immerse the flask and heat the mixture under reflux at the appropriate temperature for the solvent system (e.g., 100 °C for 1,4-dioxane) for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired 6-aryl-8-chloroimidazo[1,2-a]pyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of halogenated imidazo[1,2-a]pyridines, which can serve as a reference for the reaction with this compound.

Table 1: Optimized Conditions for Suzuki Coupling of a 6-chloroimidazo[1,2-a]pyridine Derivative

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/Ethanol1502085
24-Methylphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/Ethanol1502092
34-Methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/Ethanol1502095
43-Thienylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/Ethanol1502088

Data adapted from a study on microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloroimidazo[1,2-a]pyridines.[1]

Table 2: Generalized Protocol and Expected Outcomes for Suzuki Coupling of this compound

ParameterRecommended ConditionsExpected Outcome
Substrate This compound-
Arylboronic Acid 1.1 - 1.5 equivalentsArylation at the more reactive position
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (5-10 mol%)Efficient coupling
Base K₂CO₃ or Na₂CO₃ (2-3 equivalents)Activation of boronic acid
Solvent Dioxane/H₂O or DME/H₂O (4:1)Good solubility of reagents
Temperature 100 - 150 °CReaction initiation
Time 0.5 - 24 hours (monitor by TLC)High conversion to product
Selectivity Monosubstitution favored at the 8-positionHigh regioselectivity
Yield 60 - 95% (substrate dependent)Good to excellent yields

Mandatory Visualization

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) - Pd Catalyst B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Establish Inert Atmosphere (Argon or Nitrogen) B->C D Heating (Microwave or Conventional) C->D E Monitor Progress by TLC D->E F Cool to Room Temperature E->F G Aqueous Work-up (EtOAc/H₂O extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolated Product: 6-Aryl-8-chloroimidazo[1,2-a]pyridine I->J

Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.

Signaling Pathway Diagram

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K->Translation fourEBP1->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6,8-dichloroimidazo[1,2-a]pyridine as a key scaffold in the synthesis of potent kinase inhibitors. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds targeting a variety of protein kinases involved in cell signaling pathways critical to cancer and other diseases.[1][2]

Introduction

The 6,8-disubstituted imidazo[1,2-a]pyridine scaffold has emerged as a versatile starting point for the development of inhibitors for several important kinase targets, including Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase alpha (PI3Kα).[1][3][4] These kinases are key regulators of cell cycle progression and cell growth, and their dysregulation is a hallmark of many cancers. The dichloro-functionalization at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring system provides convenient handles for introducing molecular diversity through modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 6,8-disubstituted imidazo[1,2-a]pyridine scaffolds.

Table 1: Inhibitory Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives against CDK2 and MCF-7 Breast Cancer Cell Line [1]

Compound IDR1 (Substitution at position 6)MCF-7 IC50 (µM)CDK2 IC50 (µM)
11i phenyl114.942.34
11ii 2-methylpyridine50.0413.67
11iii pyridine36.4214.45
11iv 4-phenoxyphenyl109.735.45
11v pyrimidine56.4522.43
11vi 2-trifluoromethylpyridine33.458.89
11vii 4-benzyloxyphenyl24.281.14
11viii 4-fluorophenyl63.3835.23
11ix 3-cyanophenyl48.0522.18
11x 4-chlorophenyl157.672.32

Table 2: Inhibitory Activity of 2,6,8-Trisubstituted Imidazo[1,2-a]pyridine Derivatives against PI3Kα and Cancer Cell Lines [3][4]

Compound IDR (Substitution at position 8)PI3Kα IC50 (nM)T47D IC50 (µM)MCF-7 IC50 (µM)
35 [Structure not fully specified]1507.99.4

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental processes, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for the synthesis and screening of kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Position 6) Start->Suzuki Purification1 Purification & Characterization Suzuki->Purification1 Buchwald Buchwald-Hartwig Amination (Position 8) Library Library of 6,8-Disubstituted Imidazo[1,2-a]pyridines Buchwald->Library Purification1->Buchwald Screening Kinase Inhibition Assay (e.g., CDK2, PI3Kα) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for kinase inhibitor synthesis and screening.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of 6,8-disubstituted imidazo[1,2-a]pyridine-based kinase inhibitors. Researchers should note that specific reaction conditions may require optimization for different substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol describes a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl or heteroaryl boronic acid to the 6-position of the imidazo[1,2-a]pyridine core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 6-substituted-8-chloroimidazo[1,2-a]pyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the 8-Position

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine at the 8-position of the 6-substituted imidazo[1,2-a]pyridine intermediate.

Materials:

  • 6-Substituted-8-chloroimidazo[1,2-a]pyridine

  • Primary or secondary amine (1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 6-substituted-8-chloroimidazo[1,2-a]pyridine, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 6,8-disubstituted imidazo[1,2-a]pyridine kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., CDK2 or PI3Kα) using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin E or PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add a small volume of the inhibitor dilutions or vehicle control (DMSO).

  • Prepare a mixture of the kinase and its substrate in the kinase assay buffer and add it to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) according to the manufacturer's protocol for the luminescence-based assay kit.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of kinase inhibitors. The strategic use of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the efficient and modular synthesis of libraries of compounds for screening against various kinase targets. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel and potent kinase inhibitors for therapeutic development.

References

analytical methods for 6,8-Dichloroimidazo[1,2-a]pyridine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An overview of analytical methodologies for the quantification of 6,8-dichloroimidazo[1,2-a]pyridine is detailed in the following application notes and protocols. These guidelines are intended for researchers, scientists, and professionals involved in drug development who require accurate and precise measurement of this compound. The methods described are based on common analytical techniques for similar small molecules and may require optimization for specific matrices.

Application Notes

Introduction

This compound is a heterocyclic compound with a molecular weight of 187.03 g/mol .[1][2] As a member of the imidazo[1,2-a]pyridine class, it serves as a crucial scaffold in medicinal chemistry due to the broad pharmacological activities of its derivatives, which include potential anticancer and kinase inhibitory effects.[3] Accurate quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.

The analytical methods of choice for the quantification of pyridine and its derivatives are typically gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] For enhanced sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed.[5][6][7][8]

Analytical Approaches

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for the routine analysis of this compound in relatively clean sample matrices.[9] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][10] Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, particularly in complex biological fluids like plasma or tissue homogenates, LC-MS/MS is the preferred method.[5][9][11] This technique combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. The use of an internal standard is recommended to ensure accuracy and precision.[7] Sample preparation often involves protein precipitation or solid-phase extraction to remove interfering substances.[6][8]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound in a non-biological matrix.

1. Instrumentation and Reagents

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (typically between 254 nm and 320 nm for similar compounds).

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in a biological matrix (rat plasma).

1. Instrumentation and Reagents

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Rat plasma (blank)

2. Preparation of Solutions

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank rat plasma with appropriate volumes of the this compound working solutions to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (or standard), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Mass Spectrometry Parameters (to be optimized for the specific compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Spray Voltage: 5000 V

    • Temperature: 350 °C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

5. Data Analysis

  • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Data Presentation

The following tables can be used to summarize the quantitative data obtained from method validation and sample analysis.

Table 1: HPLC-UV Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.995
Range (µg/mL)
Precision (%RSD)
- Intra-day≤ 2%
- Inter-day≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) (µg/mL)
Limit of Quantitation (LOQ) (µg/mL)

Table 2: LC-MS/MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.99
Range (ng/mL)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
- Intra-day
- Inter-day
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantitation (LLOQ) (ng/mL)
Matrix Effect (%)
Recovery (%)

Table 3: Sample Quantification Results

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (ng/mL)
Blank
LLOQ QC
Low QC
Mid QC
High QC
Sample 1
Sample 2
...

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System (Pump, Autosampler, Column Oven) Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Detector UV-Vis Detector HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC ESI Electrospray Ionization (Ion Source) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision Cell - Fragmentation) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector DataAcq Data Acquisition (MRM) Detector->DataAcq Integration Peak Integration DataAcq->Integration Quant Quantification Integration->Quant

Caption: Workflow for LC-MS/MS analysis in a biological matrix.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the proposed large-scale synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The synthesis commences with the chlorination of 2-amino-5-chloropyridine to yield the intermediate, 2-amino-3,5-dichloropyridine. This is followed by a cyclocondensation reaction with chloroacetaldehyde to form the target bicyclic system. The protocols are designed with scalability in mind, focusing on process efficiency and safety. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a process diagram.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as "privileged structures" in drug discovery due to their wide range of pharmacological activities.[1] The 6,8-dichloro-substituted analog is a valuable building block for the synthesis of various therapeutic agents. This document outlines a robust and scalable synthetic route, providing researchers and process chemists with the necessary details to produce this compound in significant quantities.

Overall Synthetic Scheme

The proposed large-scale synthesis is a two-step process starting from commercially available 2-amino-5-chloropyridine.

Synthetic_Scheme 2-amino-5-chloropyridine 2-amino-5-chloropyridine Intermediate 2-amino-3,5-dichloropyridine 2-amino-5-chloropyridine->Intermediate  Step 1: Chlorination  N-Chlorosuccinimide (NCS)  DMF/Methanol, 45°C Final_Product This compound Intermediate->Final_Product  Step 2: Cyclocondensation  Chloroacetaldehyde  NaHCO3, Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-3,5-dichloropyridine

This protocol is adapted from a known procedure for the chlorination of 2-amino-5-chloropyridine.[2][3]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS) is an irritant; avoid inhalation and contact with skin.

  • DMF is a skin and respiratory irritant.

Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Large-scale rotary evaporator

  • Recrystallization vessel

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2-amino-5-chloropyridine128.561.00 kg7.781.0
N-Chlorosuccinimide (NCS)133.452.18 kg16.332.1
N,N-Dimethylformamide (DMF)73.093.5 L--
Methanol32.041.4 L--
Ethanol (for recrystallization)46.07As needed--

Procedure:

  • Reaction Setup: Equip the 10 L three-necked flask with a mechanical stirrer, condenser, and thermometer.

  • Charging Reagents: To the flask, add N,N-Dimethylformamide (3.5 L) and Methanol (1.4 L). Begin stirring to ensure mixing.

  • Add 2-amino-5-chloropyridine (1.00 kg, 7.78 mol) to the solvent mixture.

  • Carefully add N-Chlorosuccinimide (2.18 kg, 16.33 mol) portion-wise to the stirred solution. An initial exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 45°C using a heating mantle. Maintain this temperature and continue stirring for approximately 3-4 hours.[3]

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents (DMF and methanol) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol. Dissolve the crude product in a minimal amount of hot ethanol, then allow it to cool slowly to form crystals.

  • Drying: Filter the purified crystals and wash with a small amount of cold ethanol. Dry the product under vacuum at 50°C to a constant weight.

Expected Outcome:

  • Yield: ~70-75%

  • Purity: >98% (by GC analysis)[3]

  • Appearance: White to off-white solid.

Step 2: Synthesis of this compound

This protocol is a representative procedure based on standard methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines.[4]

Safety Precautions:

  • Wear appropriate PPE.

  • Perform the reaction in a well-ventilated fume hood.

  • Chloroacetaldehyde is toxic and an irritant; handle with extreme care. It is typically supplied as a 50 wt.% solution in water.

Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Addition funnel

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2-amino-3,5-dichloropyridine163.011.00 kg6.131.0
Chloroacetaldehyde (50 wt.% in H₂O)78.501.06 L (1.28 kg)8.151.33
Sodium Bicarbonate (NaHCO₃)84.010.77 kg9.191.5
Ethanol46.075.0 L--
Deionized Water18.02As needed--
Ethyl Acetate (for extraction)88.11As needed--

Procedure:

  • Reaction Setup: Equip the 10 L flask with a mechanical stirrer, condenser, and addition funnel.

  • Charging Reagents: Add 2-amino-3,5-dichloropyridine (1.00 kg, 6.13 mol), sodium bicarbonate (0.77 kg, 9.19 mol), and ethanol (5.0 L) to the flask.

  • Addition of Chloroacetaldehyde: Stir the mixture and begin to heat to a gentle reflux (~80°C).

  • Slowly add the chloroacetaldehyde solution (1.06 L) to the refluxing mixture via the addition funnel over a period of 1-2 hours.

  • Reaction Conditions: After the addition is complete, maintain the reaction at reflux for 12-16 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until the starting aminopyridine is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature.

  • Filter the mixture to remove sodium bicarbonate and other inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate (5 L) and wash with water (2 x 2 L) and then with brine (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel for smaller scales.

Expected Outcome:

  • Yield: 70-85% (based on similar reactions)

  • Purity: >95%

  • Appearance: Crystalline solid.

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis process, from raw materials to the final purified product.

Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis S1_Start Start: 2-amino-5-chloropyridine S1_React Charge Solvents (DMF/MeOH) S1_Start->S1_React S1_Add Add NCS & React at 45°C S1_React->S1_Add S1_Monitor Monitor by TLC/GC S1_Add->S1_Monitor S1_Concentrate Concentrate (Rotovap) S1_Monitor->S1_Concentrate S1_Purify Recrystallize (Ethanol) S1_Concentrate->S1_Purify S1_Dry Dry Product: 2-amino-3,5-dichloropyridine S1_Purify->S1_Dry S2_Start Start: Intermediate S1_Dry->S2_Start Transfer Intermediate S2_React Charge EtOH & NaHCO3 S2_Start->S2_React S2_Add Add Chloroacetaldehyde & Reflux S2_React->S2_Add S2_Monitor Monitor by TLC/LC-MS S2_Add->S2_Monitor S2_Filter Filter Inorganics S2_Monitor->S2_Filter S2_Concentrate Concentrate Filtrate S2_Filter->S2_Concentrate S2_Extract Aqueous Workup (EtOAc/Water) S2_Concentrate->S2_Extract S2_Dry Dry & Concentrate S2_Extract->S2_Dry S2_End Final Product: This compound S2_Dry->S2_End

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: 6,8-Dichloroimidazo[1,2-a]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6,8-dichloroimidazo[1,2-a]pyridine and its derivatives in materials science, drawing upon the known properties of the broader imidazo[1,2-a]pyridine class of compounds. While specific research on the 6,8-dichloro derivative in materials science is emerging, the following protocols and data are based on analogous halogenated and functionalized imidazo[1,2-a]pyridines, offering a solid foundation for further research and development.

The imidazo[1,2-a]pyridine scaffold is a promising platform for the development of advanced materials due to its rigid, planar structure and inherent photophysical properties. The introduction of chloro substituents at the 6 and 8 positions is anticipated to modulate the electronic and photophysical characteristics of the molecule, making it a candidate for applications in organic electronics and sensing.

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of imidazo[1,2-a]pyridine have been successfully employed as emitters in OLEDs, demonstrating high efficiency and color purity.[1][2] The 6,8-dichloro substitution pattern can influence the HOMO/LUMO energy levels, potentially leading to materials with desirable electron-accepting properties for use in deep-blue fluorescent emitters.[2]

Table 1: Performance of Representative Imidazo[1,2-a]pyridine-Based OLEDs (Analogous Compounds)

EmitterHostMax. EQE (%)CIE Coordinates (x, y)Reference
IP-PPI- (non-doped)4.85(0.153, 0.097)[2]
IP-DPPI- (non-doped)4.74(0.154, 0.114)[2]
GBY-17- (non-doped)15.6(0.23, 0.42)[1]
GBY-18- (non-doped)10.9(0.59, 0.38)[1]

This protocol describes a general procedure for the fabrication of a multilayer OLED using thermal evaporation, which can be adapted for emitters based on this compound derivatives.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

  • Emitting Layer (EML): this compound derivative

  • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3)

  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

  • Deionized water, acetone, isopropanol for substrate cleaning

Equipment:

  • Ultrasonic bath

  • Thermal evaporation system with high vacuum capabilities (< 10⁻⁶ Torr)

  • Thickness monitor

  • Source-measure unit for electrical characterization

  • Spectrometer for electroluminescence characterization

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Thin Film Deposition:

    • Transfer the cleaned substrate to the thermal evaporation chamber.

    • Deposit the organic and metal layers sequentially under high vacuum. The deposition rates and thicknesses should be carefully controlled using a quartz crystal thickness monitor.

      • HIL (NPB): ~40 nm at a rate of 0.1-0.2 nm/s.

      • EML (this compound derivative): ~20 nm at a rate of 0.1-0.2 nm/s.

      • ETL (Alq3): ~30 nm at a rate of 0.1-0.2 nm/s.

      • EIL (LiF): ~1 nm at a rate of 0.01-0.02 nm/s.

      • Cathode (Al): ~100 nm at a rate of 0.5-1.0 nm/s.

  • Encapsulation and Characterization:

    • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a calibrated photodiode.

    • Record the electroluminescence spectrum using a spectrometer.

Logical Workflow for OLED Fabrication

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Finalization & Testing Cleaning ITO Substrate Cleaning (DI Water, Acetone, Isopropanol) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (e.g., NPB) UV_Ozone->HIL EML Emitting Layer (this compound derivative) HIL->EML ETL Electron Transport Layer (e.g., Alq3) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Electrical & Optical Characterization (J-V-L, EL) Encapsulation->Characterization

Caption: Workflow for the fabrication of an OLED device.

Application as Fluorescent Sensors

The imidazo[1,2-a]pyridine scaffold is known to be a versatile platform for the development of fluorescent sensors for the detection of various analytes, including metal ions and nerve agents.[3][4][5] The electron-withdrawing nature of the chloro substituents in this compound could enhance its sensitivity and selectivity towards specific analytes.

Table 2: Sensing Performance of Imidazo[1,2-a]pyridine-Based Fluorescent Probes (Analogous Compounds)

ProbeAnalyteLimit of Detection (LOD)Sensing MechanismReference
L1Zn²⁺6.8 x 10⁻⁸ MIntramolecular Charge Transfer (ICT)[4][5]
6bDCP (Sarin simulant)0.6 µM-[3]

This protocol is adapted from general methods for the synthesis of 2-phenylimidazo[1,2-a]pyridines.[6]

Materials:

  • 3,5-Dichloropyridin-2-amine

  • 2-Bromoacetophenone (or a substituted analog)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3,5-dichloropyridin-2-amine (1 eq.) and 2-bromoacetophenone (1.1 eq.) in ethanol.

    • Add sodium bicarbonate (2 eq.) to the mixture.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway for a Generic Fluorescent Sensor

Sensor_Mechanism Probe This compound Fluorophore Complex Probe-Analyte Complex Probe->Complex Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation (Light) ExcitedState->GroundState Non-radiative Decay Fluorescence Fluorescence Emission (Signal Change) ExcitedState->Fluorescence

Caption: Generalized mechanism of a fluorescent sensor.

Synthesis of Functionalized Derivatives

The functionalization of the this compound core is crucial for tuning its properties for specific material applications. Common synthetic strategies include substitution at the 2- and 3-positions.

This protocol is based on the synthesis of related compounds and provides a route to a functionalized derivative.[7]

Materials:

  • 3,5-Dichloropyridin-2-amine

  • 3-Chloro-2,4-pentanedione

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Reaction vessel suitable for microwave synthesis (if available) or a round-bottom flask for conventional heating.

Procedure:

  • Reaction Mixture:

    • Combine 3,5-dichloropyridin-2-amine (1 eq.), 3-chloro-2,4-pentanedione (1.2 eq.), and sodium bicarbonate (2 eq.) in ethanol in a suitable reaction vessel.

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Microwave Irradiation: Heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes), which can significantly reduce the reaction time.

  • Purification:

    • Follow the work-up and purification steps outlined in the previous synthesis protocol (Section 2, step 3).

Workflow for Synthesis of Functionalized Derivatives

Synthesis_Workflow Start 3,5-Dichloropyridin-2-amine Reaction Cyclocondensation Start->Reaction Reagent α-Haloketone or β-Diketone Reagent->Reaction Product This compound Derivative Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General synthesis workflow for derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous clinically used drugs and development candidates.[1][2] The 6,8-dichloro substitution pattern, in particular, provides a valuable template for further functionalization in drug discovery programs.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and improve the yield and purity of your synthesis.

Core Synthesis Pathway: An Overview

The most direct and widely employed method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the target molecule, this involves the reaction of 2-amino-4,6-dichloropyridine with chloroacetaldehyde .[3][4]

The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the pyridine ring attacks the α-halocarbonyl, followed by an intramolecular condensation and subsequent dehydration to form the aromatic fused bicyclic system.[5][6]

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful synthesis?

A1: Success hinges on three key areas:

  • Purity of Starting Materials: The purity of the 2-amino-4,6-dichloropyridine is paramount. Isomeric impurities or residual reagents from its synthesis can lead to intractable side products.

  • Handling of Chloroacetaldehyde: Chloroacetaldehyde is typically supplied as a ~45-50% aqueous solution for stability.[7] Using it directly is common, but the water content affects the reaction concentration and thermal properties. Anhydrous chloroacetaldehyde is unstable and prone to polymerization.[7]

  • Choice of Solvent and Temperature: The solvent choice directly impacts reaction rate and yield. Studies on analogous systems have shown that polar protic solvents like ethanol can significantly improve yields compared to aprotic solvents like acetonitrile.[3] The reaction is typically run at the reflux temperature of the chosen solvent.

Q2: How should I source or prepare the 2-amino-4,6-dichloropyridine starting material?

A2: 2-amino-4,6-dichloropyridine is not as common as other aminopyridines. It can be purchased commercially, but batch-to-batch purity can vary. If you are synthesizing it, a common route involves the chlorination of 2-aminopyridine or related precursors. Care must be taken to control the regioselectivity of the chlorination and to rigorously purify the final product, often by recrystallization or column chromatography, to remove any under- or over-chlorinated species.

Q3: Is a base or catalyst required for the condensation reaction?

A3: This reaction can often proceed thermally without a dedicated base or catalyst.[3] The condensation releases one equivalent of HCl, which forms an ammonium salt with the unreacted aminopyridine. However, in some protocols, a non-nucleophilic base like sodium bicarbonate or potassium carbonate is added to neutralize the acid as it forms, which can sometimes improve reaction rates and prevent potential acid-catalyzed degradation.[8] For challenging substrates, catalysts like neutral alumina have also been reported to facilitate the reaction.[9]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Visualization: The product is UV-active. You can also use a potassium permanganate stain.

  • Analysis: Monitor the consumption of the 2-amino-4,6-dichloropyridine spot (which is typically more polar) and the appearance of the product spot (less polar). The reaction is generally complete when the starting aminopyridine is no longer visible on the TLC plate.

Troubleshooting Guide

Q5: My reaction yield is very low (<30%) or I'm getting no product at all. What went wrong?

A5: Low or no yield is a common but solvable issue. Systematically investigate the following potential causes using the workflow below.

Troubleshooting_Low_Yield cluster_check Initial Checks cluster_optimization Optimization Steps start Low / No Yield check_reagents 1. Verify Starting Material Purity - Run NMR/LCMS on 2-amino-4,6-dichloropyridine - Use a fresh bottle of chloroacetaldehyde soln. start->check_reagents check_conditions 2. Confirm Reaction Conditions - Is the temperature at reflux? - Is the stirring adequate? check_reagents->check_conditions opt_solvent 3. Change Solvent - Switch from ACN/DMF to Ethanol. - Ethanol often improves yield. check_conditions->opt_solvent If conditions are correct opt_time 4. Extend Reaction Time - Monitor by TLC for 24h. - Reaction may be sluggish. opt_solvent->opt_time opt_base 5. Add a Base - Try 1.1 eq of NaHCO₃. - Neutralizes HCl byproduct. opt_time->opt_base final Review Workup & Purification - Was product lost during extraction? - Is purification method appropriate? opt_base->final If yield still low

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Explanation:

  • Reagent Integrity: As mentioned in A1, the purity of 2-amino-4,6-dichloropyridine is critical. Confirm its identity and purity (>95%) by NMR or LC-MS. Chloroacetaldehyde solutions can degrade over time; use a freshly opened bottle if possible.

  • Solvent Choice: The choice of solvent is one of the most impactful variables. In a similar synthesis of iodoimidazo[1,2-a]pyridines, switching the solvent from acetonitrile to ethanol dramatically increased the yield from moderate to excellent (84–91%).[3] Ethanol's ability to solvate the reaction intermediates and its higher reflux temperature can be beneficial.

  • Reaction Temperature: The reaction requires sufficient thermal energy. Ensure your reaction is genuinely refluxing. A sand bath or heating mantle with a thermocouple is more reliable than an oil bath set to a specific temperature.

  • Workup Losses: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions (at least 3x) from the aqueous layer during workup.

Q6: My crude reaction mixture shows multiple spots on TLC and the NMR is complex. What are the likely side products?

A6: The formation of impurities often stems from the high reactivity of chloroacetaldehyde.

  • Chloroacetaldehyde Polymerization: Under heating or acidic conditions, chloroacetaldehyde can self-condense or polymerize, leading to a complex mixture of byproducts that can be difficult to characterize and remove.[7] This is often observed as a baseline streak on TLC or an insoluble brown residue.

  • N-alkylation of Exocyclic Amine: While the endocyclic pyridine nitrogen is generally more nucleophilic, competitive alkylation at the exocyclic amino group can occur. This pathway does not lead to the desired cyclization and results in a different set of impurities.

  • Formation of Isomers (if starting material is impure): If your 2-amino-4,6-dichloropyridine contains other isomers (e.g., 2-amino-3,5-dichloropyridine), you will form the corresponding isomeric imidazo[1,2-a]pyridine products, which can be very difficult to separate.

Caption: Desired reaction pathway versus a potential side reaction.

Mitigation Strategy: To minimize side products, add the chloroacetaldehyde solution slowly (e.g., via an addition funnel) to the heated solution of the aminopyridine. This keeps the instantaneous concentration of the highly reactive aldehyde low, favoring the bimolecular reaction over self-polymerization.

Q7: What is the most effective method for purifying the crude product?

A7: A two-stage approach is often most effective.

  • Aqueous Workup/Extraction: After the reaction is complete, cool the mixture and dilute it with water. Neutralize with a base like saturated sodium bicarbonate solution. Extract the product into a solvent like ethyl acetate. This will remove the bulk of the solvent (ethanol) and any inorganic salts. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Column Chromatography: This is the most reliable method for achieving high purity.

    • Adsorbent: Silica gel (230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase to 20-30% EtOAc. The product (CAS 858516-69-5) is a non-polar solid.[10]

    • Alternative - Recrystallization: If the crude product is relatively clean (>85%), recrystallization can be an efficient purification method. Try solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Optimized Experimental Protocol

This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridines and is optimized for high yield and purity.[3]

Reagents & Equipment:

  • 2-amino-4,6-dichloropyridine (1.0 eq)

  • Chloroacetaldehyde (50 wt.% in H₂O, 1.2 eq)

  • Ethanol (Absolute, 200 proof)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard workup and purification glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4,6-dichloropyridine (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to make a ~0.2 M solution (e.g., 30 mL of ethanol for 1.0 g of the aminopyridine).

  • Heating: Begin stirring and heat the mixture to reflux (~78 °C) using a heating mantle. Ensure a gentle, steady reflux is established.

  • Reagent Addition: Once at reflux, add the chloroacetaldehyde solution (1.2 eq) dropwise over 5-10 minutes.

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC (see FAQ A4). The reaction is typically complete within 4-12 hours.

  • Cooling & Concentration: Once the starting material is consumed, remove the heat source and allow the reaction to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of 5% to 25% ethyl acetate in hexanes to afford this compound as a solid.

Data Summary: Impact of Reaction Conditions

The following table summarizes key variables and their expected impact on the synthesis, compiled from literature on analogous reactions.

ParameterCondition ACondition BExpected OutcomeRationale / Reference
Solvent AcetonitrileEthanol Higher yield with ethanolEthanol's protic nature and higher boiling point facilitate the reaction and improve yields significantly.[3]
Temperature 60 °CReflux (~78 °C in EtOH) Faster reaction and higher conversion at refluxSufficient thermal energy is required to overcome the activation barrier for the condensation and dehydration steps.
Base NoneNaHCO₃ (1.1 eq) May increase rate, prevents acid buildupNeutralizing the HCl byproduct can drive the reaction forward and prevent potential degradation of acid-sensitive materials.[8]
Reagent Addition All at onceDropwise at Reflux Fewer side products, cleaner reactionSlow addition minimizes the self-polymerization of the highly reactive chloroacetaldehyde.[7]

References

troubleshooting side reactions in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines. The content is structured to directly address specific issues, offering practical solutions and detailed experimental insights.

General FAQs

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core include the Tschitschibabin reaction, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and Ullmann-type coupling reactions.[1][2][3] Each method offers distinct advantages and is amenable to different substitution patterns on the final product.

Q2: How do I choose the best synthetic route for my target imidazo[1,2-a]pyridine?

A2: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

  • Tschitschibabin Reaction: Ideal for synthesizing 2- and 3-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[4]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent approach that is highly efficient for creating diverse libraries of 3-aminoimidazo[1,2-a]pyridines.[5]

  • Ullmann-type Coupling: Useful for the N-arylation of 2-aminopyridines, leading to precursors that can be further cyclized, or for the direct formation of certain substituted imidazo[1,2-a]pyridines.[6]

Troubleshooting Guide: Tschitschibabin Reaction

The Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis typically involves the condensation of a 2-aminopyridine with an α-haloketone.[4] While generally robust, several side reactions can occur.

Tschitschibabin_Workflow

Figure 2. Troubleshooting workflow for the GBB reaction.
FAQs and Troubleshooting

Q6: My GBB reaction is not proceeding to completion or is giving a low yield. What can I do?

A6: Low conversion in a GBB reaction can be due to several factors:

  • Catalyst Inactivity: The choice of catalyst is crucial. Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) are commonly used. [7][8]The catalyst may need to be activated or a different catalyst may be more suitable for your specific substrates.

  • Solvent Effects: The solvent can play a significant role. Alcohols like methanol can act as co-catalysts. [9]In some cases, polar aprotic solvents like acetonitrile or even water can be effective. [10]* Water Scavenging: The initial step is the formation of an imine from the aldehyde and the 2-aminopyridine, which releases water. This water can hydrolyze the imine intermediate, reducing the yield. Adding a dehydrating agent like trimethyl orthoformate can be beneficial. [11]* Purity of Reagents: Isocyanides can be unstable and may degrade upon storage. Aldehydes can oxidize to carboxylic acids. Ensure the purity of your starting materials.

Q7: I am observing a significant amount of unreacted aldehyde and 2-aminopyridine. What is the problem?

A7: This indicates that the initial imine formation is slow or the imine is not stable under the reaction conditions.

  • Troubleshooting:

    • Pre-formation of the Imine: Consider pre-forming the imine by stirring the 2-aminopyridine and aldehyde together before adding the isocyanide and catalyst.

    • Use of a Dehydrating Agent: As mentioned above, adding a dehydrating agent can drive the equilibrium towards imine formation. [11] * Catalyst Choice: A stronger Lewis or Brønsted acid may be required to promote imine formation.

Q8: I have isolated a byproduct that is not the desired imidazo[1,2-a]pyridine. What could it be?

A8: Several side products can form in a GBB reaction:

  • Oxazole Formation: In some cases, an oxazole byproduct has been detected. [12]This may arise from a competing reaction pathway involving the isocyanide and the aldehyde.

  • Isocyanide Hydrolysis/Polymerization: Isocyanides can be sensitive to acidic conditions and can hydrolyze to the corresponding formamide or polymerize. Using fresh, pure isocyanide and carefully controlling the reaction conditions can minimize these side reactions.

ParameterCondition ACondition BCondition C
Amidine 2-aminopyridine2-aminopyrimidine2-aminothiazole
Aldehyde Benzaldehyde4-ChlorobenzaldehydeFurfural
Isocyanide tert-Butyl isocyanideCyclohexyl isocyanideBenzyl isocyanide
Catalyst Sc(OTf)₃ (5 mol%)NH₄Cl (20 mol%)p-TsOH (10 mol%)
Solvent MethanolEthanolWater
Temperature Room Temperature60 °C (Microwave)60 °C
Yield (%) 928986
Reference [8][10][10]
Experimental Protocol: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
  • To a solution of 2-aminopyridine (0.094 g, 1.0 mmol) and benzaldehyde (0.106 g, 1.0 mmol) in methanol (5 mL) is added scandium(III) triflate (0.025 g, 0.05 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • tert-Butyl isocyanide (0.083 g, 1.0 mmol) is then added, and the reaction is stirred at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate (30 mL) and washed with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography on silica gel to give the desired product. [8]

Troubleshooting Guide: Ullmann-type C-N Coupling

Ullmann-type reactions for the synthesis of N-aryl compounds, including precursors to imidazo[1,2-a]pyridines, involve the copper-catalyzed coupling of an amine with an aryl halide. [6] dot

Ullmann_Workflow cluster_start Start cluster_reaction Reaction cluster_outcome Outcome cluster_troubleshooting Troubleshooting start 2-Aminopyridine + Aryl Halide reaction Ullmann C-N Coupling start->reaction product Desired N-Aryl-2-aminopyridine reaction->product Success side_product Side Products reaction->side_product Issues low_yield Low Yield/No Reaction side_product->low_yield homocoupling Aryl Halide Homocoupling side_product->homocoupling hydrodehalogenation Hydrodehalogenation side_product->hydrodehalogenation

Figure 3. Troubleshooting workflow for the Ullmann-type C-N coupling.
FAQs and Troubleshooting

Q9: My Ullmann coupling reaction is not working or the yield is very low. What are the critical parameters?

A9: Ullmann couplings can be sensitive to several factors:

  • Catalyst and Ligand: While traditional Ullmann reactions use stoichiometric copper, modern methods employ catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand. The choice of ligand is crucial, with N,N-, N,O-, and O,O-bidentate ligands often being effective. [13]Common ligands include 1,10-phenanthroline and L-proline.

  • Base: A suitable base is required to neutralize the HX formed. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Electron-withdrawing groups on the aryl halide generally accelerate the reaction. [4] Q10: I am observing a significant amount of a biaryl byproduct. How can I suppress the homocoupling of my aryl halide?

A10: The homocoupling of the aryl halide to form a biaryl is a common side reaction in Ullmann couplings. [14]

  • Troubleshooting:

    • Ligand Selection: The ligand can influence the relative rates of C-N coupling versus C-C homocoupling. Screening different ligands may be necessary.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

    • Stoichiometry: Using a slight excess of the amine component can help to favor the desired cross-coupling reaction.

Q11: My starting aryl halide is being converted to the corresponding arene (hydrodehalogenation). What causes this and how can I prevent it?

A11: Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.

  • Mechanism: This can occur through various pathways, and the source of the hydrogen atom can be the amine, solvent, or base. [15]* Troubleshooting:

    • Solvent Purity: Ensure the use of dry, high-purity solvents.

    • Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which can participate in side reactions.

    • Base Choice: The choice of base can influence the extent of hydrodehalogenation. An empirical screening of bases may be necessary.

ParameterCondition ACondition BCondition C
Amine 2-aminopyridineAnilineImidazole
Aryl Halide Iodobenzene4-Bromotoluene2-Chloropyridine
Catalyst CuI (10 mol%)CuI (5 mol%)CuI (10 mol%)
Ligand L-Proline (20 mol%)1,10-Phenanthroline (10 mol%)N-Methylglycine (20 mol%)
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ (2 equiv)
Solvent DMSOTolueneDMF
Temperature (°C) 110120130
Yield (%) 857588
Reference [6][15][13]
Experimental Protocol: N-Phenyl-2-aminopyridine Synthesis
  • A mixture of 2-aminopyridine (0.094 g, 1.0 mmol), iodobenzene (0.204 g, 1.0 mmol), CuI (0.019 g, 0.1 mmol), L-proline (0.023 g, 0.2 mmol), and K₂CO₃ (0.276 g, 2.0 mmol) in DMSO (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-phenyl-2-aminopyridine.

References

Technical Support Center: Optimization of Dichlorination of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dichlorination of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5][6] The controlled introduction of chlorine atoms onto the imidazo[1,2-a]pyridine core is a critical step in modifying its physicochemical and pharmacological properties.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this reaction and optimize your conditions for success.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the dichlorination of imidazo[1,2-a]pyridines in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the dichlorinated product. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common issue that can typically be traced back to three main factors: the chlorinating agent, reaction stoichiometry, or temperature.

  • Inactive Chlorinating Agent: N-Chlorosuccinimide (NCS) is a widely used reagent for this transformation.[7][8] However, it can degrade upon exposure to moisture or light over time.

    • Solution: Always use a fresh bottle of NCS or one that has been stored properly in a desiccator. If you suspect your reagent is old, it's best to purchase a new batch. Ensure all glassware is oven-dried before use to prevent introducing moisture.

  • Insufficient Stoichiometry: The imidazo[1,2-a]pyridine ring is electron-rich, but the first chlorination deactivates the ring, making the second electrophilic substitution more difficult.

    • Solution: For dichlorination, you will need more than 2.0 equivalents of your chlorinating agent. A typical starting point is 2.2 to 2.5 equivalents of NCS. If you are still seeing starting material or the mono-chlorinated product, consider incrementally increasing the equivalents to 3.0.

  • Insufficient Temperature: While the first chlorination at the highly nucleophilic C3 position often proceeds at room temperature, the second chlorination may require thermal energy to overcome the higher activation barrier.[9][10]

    • Solution: If your reaction is sluggish at room temperature, try gentle heating. Start by increasing the temperature to 40-50 °C. For particularly deactivated substrates, refluxing in a solvent like 1,2-dichloroethane (DCE) or acetonitrile (ACN) may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.

Question 2: My reaction produces a mixture of mono- and di-chlorinated products. How can I drive the reaction to completion?

Answer: This is one of the most frequent challenges and it directly relates to the points above. The goal is to find conditions that are forceful enough to facilitate the second chlorination without causing degradation.

  • Increase Reagent Equivalents & Reaction Time: This is the most straightforward approach.

    • Solution: Increase the equivalents of NCS to 2.5 - 3.0 and extend the reaction time. Monitor the reaction every 1-2 hours. If the reaction stalls, a small additional charge of NCS (0.1-0.2 eq) can sometimes push it to completion.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of NCS.

    • Solution: Chlorinated solvents like Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are common and effective.[7] For more polar options, Acetonitrile (ACN) can also be a good choice. In some cases, a polar aprotic solvent like N,N-Dimethylformamide (DMF) can be used, but be aware that it can be difficult to remove during workup and may react with some chlorinating agents under harsh conditions.[11]

Question 3: I am observing poor regioselectivity with chlorination occurring at undesired positions on the pyridine ring. How can I control the position of chlorination?

Answer: The inherent electronics of the imidazo[1,2-a]pyridine system strongly direct the initial electrophilic substitution to the C3 position due to its high electron density.[3][12][13] Subsequent chlorination is then directed by the existing substituents.

  • Understanding Inherent Reactivity: The most common dichlorination pattern is 3,5- or 3,x- depending on the substitution on the pyridine ring. Chlorination at C2 is rare unless C3 is blocked.

    • Insight: The regioselectivity is fundamentally governed by the stability of the Wheland intermediate (the sigma complex) formed upon attack by the electrophilic chlorine.[14] The most stable intermediate will lead to the major product. Substituents on the pyridine ring (both electron-donating and electron-withdrawing) will influence the electron density and thus the preferred site of the second chlorination.

  • Choice of Chlorinating Agent: While NCS is the workhorse, other reagents can offer different reactivity profiles.

    • Alternative Reagents: Reagents like sulfuryl chloride (SO₂Cl₂) or even chlorine gas can be used, but they are often more aggressive and less selective, and require more stringent safety precautions. Dichloro(aryl)-λ³-iodanes have been reported as mild and efficient reagents for regioselective chlorination.[15] For most applications, optimizing the reaction with NCS is the preferred and safer route.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose chlorinating agent for this reaction? A: N-Chlorosuccinimide (NCS) is the most recommended starting point. It's a stable, crystalline solid that is relatively safe and easy to handle compared to gaseous or liquid alternatives like Cl₂ or SO₂Cl₂.[7][8] Its reactivity can be tuned by adjusting temperature and solvent, making it versatile for a range of substrates.[14][16]

Q: How do I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that gives good separation between your starting material, the mono-chlorinated intermediate, and the di-chlorinated product (e.g., 30-50% Ethyl Acetate in Hexanes). The products will be less polar than the starting material. For unambiguous identification, co-spotting with your starting material is essential. For more complex reaction mixtures or for precise conversion data, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.

Q: What is a standard work-up procedure for an NCS dichlorination? A:

  • Quench: Cool the reaction mixture to room temperature. If any unreacted NCS remains, it can be quenched by adding an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Dilute & Extract: Dilute the mixture with your extraction solvent (e.g., DCM or Ethyl Acetate) and wash with water and/or brine to remove the succinimide byproduct and any remaining inorganic salts.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify: The crude product is typically purified by flash column chromatography on silica gel.

Q: Can I achieve selective mono-chlorination instead of di-chlorination? A: Yes. To favor mono-chlorination at the C3 position, you should carefully control the stoichiometry of the chlorinating agent. Use 1.0 to 1.1 equivalents of NCS and run the reaction at a lower temperature (0 °C to room temperature) to prevent over-reaction. Careful monitoring by TLC or LC-MS is crucial to stop the reaction once the starting material has been consumed.

Part 3: Data & Protocols

Table 1: Representative Conditions for Dichlorination
SubstrateChlorinating Agent (eq.)SolventTemperature (°C)Time (h)Typical Outcome
2-Phenylimidazo[1,2-a]pyridineNCS (2.2)DCE606High yield of 3,5-dichloro product
Imidazo[1,2-a]pyridineNCS (2.5)ACN508Mixture of 3,5- and other dichloro isomers
7-Methyl-2-phenylimidazo[1,2-a]pyridineNCS (2.2)DCMRT -> 4012Good yield of 3,5-dichloro product
6-Chloroimidazo[1,2-a]pyridineNCS (3.0)DMF804Moderate yield of trichloro product

Note: These are starting points. Optimization will be required for specific substrates.

Detailed Experimental Protocol: Dichlorination of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a reliable method for the synthesis of 3,5-dichloro-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylimidazo[1,2-a]pyridine (1.0 eq).

  • Add 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.1 M.

  • Add N-Chlorosuccinimide (2.2 eq) to the solution in one portion.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (disappearance of mono-chlorinated intermediate), cool the flask to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate and stir for 5 minutes to quench any excess NCS.

  • Extract the aqueous layer with Dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-dichloro-2-phenylimidazo[1,2-a]pyridine.

Part 4: Visual Workflow and Logic Diagrams

Diagram 1: General Experimental Workflow

G sub Substrate & Solvent (Imidazo[1,2-a]pyridine in DCE) ncs Add NCS (2.2 - 2.5 eq.) sub->ncs heat Heat Reaction (e.g., 60 °C) ncs->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Dichloro Product purify->product

Caption: A typical experimental workflow for the dichlorination of imidazo[1,2-a]pyridines.

Diagram 2: Troubleshooting Decision Tree

G start Problem: Low Yield / Incomplete Reaction q1 Is starting material (SM) and/or mono-Cl product present? start->q1 a1 Increase NCS equivalents (e.g., to 2.5 eq.) q1->a1 Yes q2 Is the reaction mixture dark or showing many spots on TLC? q1->q2 No a2 Increase reaction temperature (e.g., to 60-80 °C) a1->a2 a3 Extend reaction time a2->a3 b1 Decrease reaction temperature q2->b1 Yes (Decomposition) q3 Is there no reaction at all? q2->q3 No b2 Consider a milder chlorinating agent b1->b2 c1 Use fresh, high-purity NCS q3->c1 Yes c2 Ensure anhydrous conditions c1->c2

Caption: A decision tree for troubleshooting common issues in dichlorination reactions.

References

Technical Support Center: Purification of Halogenated Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of halogenated imidazopyridines. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of halogenated imidazopyridines.

Problem 1: Low or No Yield After Recrystallization

Question: I am getting a very low yield, or no crystals at all, after attempting to recrystallize my halogenated imidazopyridine. What could be the cause and how can I fix it?

Answer:

Low or no yield during recrystallization is a common issue. Here are the potential causes and their solutions:

  • Too Much Solvent: This is the most frequent reason for poor crystallization. An excessive amount of solvent will keep your compound dissolved even at low temperatures.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure. Reheat the solution to dissolve the compound completely and then allow it to cool slowly again.

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving your compound at all temperatures, or it may not dissolve it well enough even when hot.

    • Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a new solvent or use a mixed-solvent system. For halogenated imidazopyridines, common solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexane.[1][2]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very fine, impure crystals instead of well-defined, pure crystals.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop, undisturbed. You can then move it to an ice bath to maximize crystal formation.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit and requires a nucleation point to begin crystallization.

    • Solution:

      • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.

      • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that serve as nucleation sites.

Problem 2: Oiling Out During Recrystallization

Question: My compound is separating as an oil instead of crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is more common with impure compounds.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent (the one in which the compound is more soluble if using a mixed system).

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider purifying the compound by another method, such as column chromatography, before attempting recrystallization again.

Problem 3: Difficulty Separating Positional Isomers by Column Chromatography

Question: I am struggling to separate positional isomers of my halogenated imidazopyridine using column chromatography. The spots on the TLC plate are very close together or overlap.

Answer:

Separating positional isomers of halogenated aromatic compounds can be challenging due to their similar polarities.[3] Here are some strategies to improve separation:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.

    • Use Different Solvents: Sometimes changing one of the solvents in your mobile phase can alter the selectivity. For example, substituting dichloromethane for ethyl acetate might change the interactions with the stationary phase.

  • Change the Stationary Phase:

    • Different Silica: Not all silica gels are the same. Using a silica gel with a different particle size or pore size can impact separation.

    • Alternative Phases: Consider using alumina or a reverse-phase (C18) column, as the different separation mechanisms may resolve the isomers.

  • High-Performance Liquid Chromatography (HPLC):

    • For difficult separations, preparative HPLC is often more effective than flash chromatography. The use of smaller particle size columns and precise solvent gradients in HPLC provides much higher resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of halogenated imidazopyridines?

A1: Common impurities include:

  • Starting Materials: Unreacted 2-aminopyridine or the corresponding α-haloketone.

  • Dehalogenated Product: The non-halogenated imidazopyridine analog can be a significant impurity, and its separation can be difficult.

  • Positional Isomers: Depending on the substitution pattern of the starting materials, different positional isomers can be formed.

  • Over-halogenated Products: In some cases, di- or tri-halogenated species may be formed as side products.

Q2: How can I visualize my halogenated imidazopyridine on a TLC plate?

A2: Halogenated imidazopyridines are often UV-active due to their aromatic nature.

  • UV Light: The most common method is to use a TLC plate with a fluorescent indicator (e.g., F254). The compound will appear as a dark spot under short-wave UV light (254 nm).

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including halogenated imidazopyridines, to appear as brown spots.

  • Staining: If the compound is not UV-active or for better visualization, chemical stains can be used. A p-anisaldehyde stain, followed by gentle heating, is a good general-purpose stain for many functional groups.

Q3: Which purification method, recrystallization or column chromatography, is better for halogenated imidazopyridines?

A3: The choice of purification method depends on the specific compound and the impurities present.

  • Recrystallization is often preferred for its simplicity and scalability, especially if the desired compound is highly crystalline and the impurities have significantly different solubilities. It can be very effective at removing minor impurities and achieving high purity.

  • Column Chromatography is more versatile and is often necessary when dealing with complex mixtures, such as separating positional isomers or removing impurities with similar solubilities to the product.

In many cases, a combination of both methods is used: an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to obtain a highly pure, crystalline product.

Quantitative Data

The following table summarizes typical yields and purities for a common halogenated imidazopyridine, 3-bromo-2-phenylimidazo[1,2-a]pyridine, after different purification methods. The data is compiled from various synthetic procedures and should be considered representative.

Purification MethodStarting Purity (Crude)Final PurityYieldReference
Recrystallization (Ethanol)~85%>98%75-85%Compiled Data
Column Chromatography~85%>95%80-90%Compiled Data
Combined Chromatography & Recrystallization~85%>99%70-80%Compiled Data*

*Data compiled from typical reported yields in synthetic literature. Actual results will vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Recrystallization of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol describes a typical procedure for the recrystallization of 3-bromo-2-phenylimidazo[1,2-a]pyridine from ethanol.

  • Dissolution: Place the crude 3-bromo-2-phenylimidazo[1,2-a]pyridine in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring.

  • Saturated Solution: Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Purification of Halogenated Imidazopyridine Isomers by Flash Column Chromatography

This protocol provides a general procedure for separating positional isomers of a halogenated imidazopyridine.

  • Slurry Preparation: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly stronger solvent. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-packed sample.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (a low polarity mixture, e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully add the dry-packed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Start the elution with the initial low-polarity mobile phase. Monitor the separation by collecting fractions and analyzing them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. A slow, shallow gradient is often necessary to resolve closely eluting isomers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Purification Strategy for Halogenated Imidazopyridines start Crude Halogenated Imidazopyridine Mixture tlc_analysis TLC Analysis of Crude Mixture start->tlc_analysis one_spot Single Major Spot? tlc_analysis->one_spot recrystallize Attempt Recrystallization one_spot->recrystallize Yes multiple_spots Multiple Spots or Streaking one_spot->multiple_spots No check_purity_recryst Check Purity (TLC, NMR, etc.) recrystallize->check_purity_recryst pure_product_recryst Pure Product check_purity_recryst->pure_product_recryst Purity OK column_chromatography Perform Column Chromatography check_purity_recryst->column_chromatography Purity Not OK multiple_spots->column_chromatography check_fractions Analyze Fractions by TLC column_chromatography->check_fractions combine_pure Combine Pure Fractions check_fractions->combine_pure check_purity_column Check Purity of Combined Fractions combine_pure->check_purity_column further_purification Further Purification Needed? check_purity_column->further_purification pure_product_column Pure Product further_purification->pure_product_column No recrystallize_after_column Recrystallize Purified Fractions further_purification->recrystallize_after_column Yes final_pure_product Final Pure Product recrystallize_after_column->final_pure_product Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt issue Problem Encountered? start->issue no_crystals Low or No Crystals issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes success Successful Crystallization issue->success No solution_no_crystals1 Reduce Solvent Volume no_crystals->solution_no_crystals1 solution_no_crystals2 Add Seed Crystal / Scratch Flask no_crystals->solution_no_crystals2 solution_no_crystals3 Change Solvent System no_crystals->solution_no_crystals3 solution_oiling_out1 Reheat and Add More Solvent oiling_out->solution_oiling_out1 solution_oiling_out2 Cool More Slowly oiling_out->solution_oiling_out2 solution_oiling_out3 Purify by Chromatography First oiling_out->solution_oiling_out3

References

how to remove starting material from 6,8-Dichloroimidazo[1,2-a]pyridine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing starting material from the 6,8-dichloroimidazo[1,2-a]pyridine product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common starting material is 2-amino-3,5-dichloropyridine, which is typically reacted with an α-haloaldehyde or α-haloketone, such as chloroacetaldehyde, in a cyclocondensation reaction.

Q2: How can I monitor the progress of the reaction to minimize unreacted starting material?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction progress.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show distinct spots for the starting material (2-amino-3,5-dichloropyridine) and the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible or has significantly diminished.

Q3: What are the primary methods for removing unreacted 2-amino-3,5-dichloropyridine from the final product?

The two primary and most effective methods for purification are silica gel column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the impurity profile, and the desired final purity.

Troubleshooting Guides

Issue 1: Starting Material and Product Co-elute During Column Chromatography

Cause: The polarity of the solvent system may not be optimal to achieve good separation between the less polar product and the more polar starting material.

Solution:

  • Adjust the Solvent System: The polarity of the eluent is critical for good separation. Imidazo[1,2-a]pyridines are generally less polar than their 2-aminopyridine precursors. Therefore, the product, this compound, should elute before the starting material, 2-amino-3,5-dichloropyridine.

    • Start with a low-polarity solvent system, such as 9:1 hexane/ethyl acetate, and gradually increase the polarity.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.[2]

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which has different selectivity.

Issue 2: Poor Recovery of the Product After Column Chromatography

Cause: The product may be adsorbing irreversibly to the silica gel, or the chosen solvent may not be strong enough to elute it effectively.

Solution:

  • Pre-treat the Silica Gel: To minimize strong adsorption, the silica gel can be treated with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent.

  • Increase Eluent Polarity: If the product is not eluting, gradually increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate or add a small amount of methanol.

Issue 3: The Starting Material Crashes Out with the Product During Recrystallization

Cause: The chosen solvent may not have a sufficiently different solubility profile for the starting material and the product at different temperatures.

Solution:

  • Select an Appropriate Solvent: An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the starting material should either be very soluble or very insoluble at all temperatures.

    • Based on the properties of similar compounds, consider solvents like ethanol, methanol, or a mixture of solvents such as hexane/ethyl acetate.[1]

  • Perform a Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization of the pure product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in WaterKey Purification Solvents
2-Amino-3,5-dichloropyridine (Starting Material)C₅H₄Cl₂N₂163.0181-83InsolubleEthanol, Ethyl Acetate/Hexane
This compound (Product)C₇H₄Cl₂N₂187.03Not readily availableExpected to be poorly solubleHexane/Ethyl Acetate, Methanol

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Loading: Carefully load the prepared dry slurry onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification SM 2-Amino-3,5-dichloropyridine (Starting Material) Reaction Cyclocondensation SM->Reaction Crude Crude Product (Mixture) Reaction->Crude CC Column Chromatography Crude->CC Method 1 Recrys Recrystallization Crude->Recrys Method 2 Pure_Product Pure this compound CC->Pure_Product Recrys->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_CC Column Chromatography cluster_Recrys Recrystallization Start Crude Product Contains Starting Material Method Choose Purification Method Start->Method CoElution Co-elution Occurs? Method->CoElution Column Chromatography CoPrecip Co-precipitation Occurs? Method->CoPrecip Recrystallization AdjustSolvent Adjust Solvent Polarity (Decrease Polarity) CoElution->AdjustSolvent Yes PoorRecovery Poor Recovery? CoElution->PoorRecovery No AdjustSolvent->CoElution GoodSep Good Separation PoorRecovery->GoodSep No IncreasePolarity Increase Eluent Polarity PoorRecovery->IncreasePolarity Yes IncreasePolarity->PoorRecovery ChangeSolvent Change Solvent or Use Two-Solvent System CoPrecip->ChangeSolvent Yes GoodCrystals Pure Crystals Form CoPrecip->GoodCrystals No ChangeSolvent->CoPrecip

Caption: Troubleshooting decision tree for purification method selection and optimization.

References

optimizing catalyst loading for 6,8-Dichloroimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of the imidazo[1,2-a]pyridine scaffold involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, this typically involves the reaction of 3,5-dichloro-2-aminopyridine with a suitable C2-synthon like chloroacetaldehyde or α-bromoacetophenone.[1] Copper-catalyzed one-pot procedures are also widely employed for the synthesis of various imidazo[1,2-a]pyridines and can be adapted for this specific derivative.[2][3]

Q2: How critical is the purity of the starting materials and solvents?

A2: The purity of starting materials and solvents is crucial for the successful synthesis of this compound. 2-aminopyridines are susceptible to oxidation and moisture. The presence of water in the reaction mixture can lead to side reactions and lower yields. Pyridine-based compounds are often hygroscopic and may require drying before use.[4] Solvents should be anhydrous, especially in reactions involving organometallic catalysts.

Q3: What is the optimal catalyst loading for this synthesis?

A3: The optimal catalyst loading is highly dependent on the specific catalytic system being employed. For copper-catalyzed reactions, loadings can range from 1 to 20 mol%. It is generally recommended to start with a lower catalyst loading (e.g., 5-10 mol%) and increase it if the reaction is sluggish.[5] However, an excessively high catalyst loading does not always lead to a significant increase in yield and can sometimes complicate purification.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can help in identifying the spots.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of starting materials (e.g., presence of moisture). 3. Incorrect reaction temperature. 4. Insufficient reaction time. 5. Steric hindrance from substituents.[2]1. Use a fresh batch of catalyst or activate the catalyst according to literature procedures. 2. Ensure starting materials are pure and dry. Dry solvents and reagents if necessary.[4] 3. Optimize the reaction temperature. For many imidazo[1,2-a]pyridine syntheses, temperatures between 80°C and 120°C are effective.[2] 4. Extend the reaction time and monitor by TLC until the starting material is consumed. 5. Consider that electron-withdrawing groups on the pyridine ring can affect reactivity.
Formation of Multiple Products/Side Reactions 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too high. 3. Presence of oxygen in sensitive reactions. 4. Undesired side reactions, such as polymerization of the aldehyde or ketone.1. Carefully control the stoichiometry of the reactants. 2. Lower the reaction temperature to improve selectivity. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Add the carbonyl compound slowly to the reaction mixture.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts. 2. The product is an oil and difficult to crystallize. 3. Presence of residual catalyst in the crude product.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Attempt trituration with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. If it remains an oil, consider purification by preparative HPLC. 3. Use a catalyst scavenger or perform an aqueous workup to remove the metal catalyst before chromatography.
Inconsistent Results/Poor Reproducibility 1. Variability in the quality of reagents or solvents. 2. Inconsistent heating or stirring. 3. Small variations in catalyst loading having a large effect.1. Use reagents and solvents from the same batch for a series of experiments. 2. Ensure uniform heating and efficient stirring. 3. Accurately weigh the catalyst and ensure it is homogeneously dispersed in the reaction mixture.

Data Presentation

Table 1: Effect of Catalyst Loading on the Yield of Imidazo[1,2-a]pyridines (General)

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1CuI5DMF80Moderate
2CuI10DMF80Good
3CuBr10DMF80High (up to 90%)[2]
4Iodine10WaterUltrasoundHigh (up to 96%)[6]
5Iodine25WaterUltrasoundNo significant improvement[6]
6Copper Silicate10EthanolRefluxHigh[5]

Note: This table presents generalized data from the literature on imidazo[1,2-a]pyridine synthesis and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine (A structurally related compound) [1]

This protocol can be adapted for the synthesis of this compound by starting with 3,5-dichloro-2-aminopyridine.

  • To a solution of 3-bromo-5-chloropyridin-2-amine (1 equivalent) in ethanol, add 1,3-dichloroacetone (1.1 equivalents).

  • Stir and heat the reaction mixture under reflux for 96 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane) to obtain the desired product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Combine 3,5-dichloro-2-aminopyridine, C2-synthon, and catalyst in solvent start->reagents reaction Heat and stir reaction mixture (e.g., 80-120°C) reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check purity and dryness of starting materials and solvents start->check_reagents check_catalyst Verify catalyst activity check_reagents->check_catalyst Reagents OK no_improvement No Improvement check_reagents->no_improvement Impure/Wet Reagents check_conditions Optimize reaction temperature and time check_catalyst->check_conditions Catalyst OK check_catalyst->no_improvement Inactive Catalyst check_stoichiometry Confirm correct stoichiometry check_conditions->check_stoichiometry Conditions Optimized check_conditions->no_improvement Suboptimal Conditions improve_yield Yield Improved check_stoichiometry->improve_yield Stoichiometry Correct check_stoichiometry->no_improvement Incorrect Stoichiometry

Caption: A logical flowchart for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6,8-dichloroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing the imidazo[1,2-a]pyridine scaffold is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the synthesis of this compound, this typically involves the reaction of 3,5-dichloro-2-aminopyridine with a two-carbon synthon such as chloroacetaldehyde or bromoacetaldehyde.

Q2: What are the expected spectroscopic characteristics of this compound?

  • 1H NMR (400 MHz, CDCl3): δ 8.13 (s, 1H), 7.57 (d, J = 9.6 Hz, 2H), 7.19 (d, J = 8.6 Hz, 1H).

  • 13C NMR (100 MHz, CDCl3): δ 131.0, 126.0, 126.0, 121.8, 120.7, 118.5, 100.0.

  • ESI-MS m/z (%): 187 (100) [M+H]+.

It is expected that the spectra for the 6,8-dichloro isomer would show a similar mass spectrum and a distinct aromatic proton and carbon pattern in the NMR spectra, reflecting the different substitution pattern on the pyridine ring.

Q3: What are some general purification strategies for imidazo[1,2-a]pyridines?

Purification of imidazo[1,2-a]pyridines is typically achieved through standard laboratory techniques. These include:

  • Recrystallization: This is often effective for obtaining highly crystalline products.

  • Silica Gel Column Chromatography: A common method for purifying less crystalline or oily products.

  • Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine core allows for purification by dissolving the crude product in an organic solvent and washing with a dilute acid to extract the product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Verify Starting Material Quality: Ensure the purity of 3,5-dichloro-2-aminopyridine and the α-halocarbonyl reagent. - Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Check Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used.
Decomposition of reactants or product.- Control Reaction Temperature: Avoid excessive heating, which can lead to degradation. - Inert Atmosphere: If reactants are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC Incomplete reaction.- See "Low or No Product Yield" troubleshooting steps.
Formation of side products.- Formation of Regioisomers: While less likely with a symmetrical starting material like 3,5-dichloro-2-aminopyridine, consider the possibility if using an unsymmetrical aminopyridine. Characterize all major spots to identify isomers. - Polymerization: α-Halocarbonyl compounds can be prone to self-polymerization. Add the α-halocarbonyl slowly to the reaction mixture.
Product is an Oil or Difficult to Crystallize Presence of impurities.- Purify by Column Chromatography: Use a suitable solvent system to separate the desired product from impurities. - Attempt Salt Formation: React the product with an acid (e.g., HCl) to form a crystalline salt.
Unexpected Spectroscopic Data Incorrect product or presence of impurities.- Confirm Structure: Thoroughly analyze 1H NMR, 13C NMR, and mass spectrometry data. Compare with data for similar compounds if a reference for the exact product is unavailable. - Check for Residual Solvents: Look for characteristic solvent peaks in the 1H NMR spectrum. - Identify Impurities: Attempt to isolate and characterize major impurities to understand the source of the problem.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the searched literature, a general procedure for the synthesis of a related compound, 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine, can be inferred from available synthesis diagrams[2]. The following is a generalized protocol based on common synthetic methods for imidazo[1,2-a]pyridines.

Synthesis of this compound

  • Reaction Setup: To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add chloroacetaldehyde (typically as a 50% aqueous solution) or bromoacetaldehyde (1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography.

Visualizations

To aid in understanding the synthetic process and potential pitfalls, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A 3,5-Dichloro-2-aminopyridine C This compound A->C Cyclocondensation B Chloroacetaldehyde B->C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Experiment Start reaction Cyclocondensation Reaction start->reaction tlc_check Monitor by TLC/LC-MS reaction->tlc_check tlc_check->reaction Incomplete workup Aqueous Work-up tlc_check->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product_ok Desired Product Obtained characterization->product_ok Data Matches troubleshoot Troubleshoot Problem characterization->troubleshoot Data Mismatch low_yield Low/No Yield troubleshoot->low_yield multiple_spots Multiple Spots on TLC troubleshoot->multiple_spots oily_product Oily/Non-crystalline Product troubleshoot->oily_product bad_spectra Unexpected Spectra troubleshoot->bad_spectra

Caption: A logical workflow for troubleshooting the synthesis.

Impurity_Sources cluster_impurities Potential Impurity Sources synthesis Synthesis of this compound starting_materials Unreacted Starting Materials (3,5-dichloro-2-aminopyridine) synthesis->starting_materials incomplete_reaction Incomplete Cyclization Intermediate synthesis->incomplete_reaction side_reactions Side Reactions (e.g., Polymerization of aldehyde) synthesis->side_reactions over_reaction Over-reaction Products (e.g., Further halogenation) synthesis->over_reaction

Caption: Potential sources of impurities in the synthesis.

References

stability issues of 6,8-Dichloroimidazo[1,2-a]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6,8-dichloroimidazo[1,2-a]pyridine under acidic conditions. The following information is based on general principles of heterocyclic chemistry due to the limited availability of specific stability data for this compound in publicly accessible literature.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in acidic conditions?

The imidazo[1,2-a]pyridine core is generally considered to be relatively stable. However, strong acidic conditions, particularly at elevated temperatures, can lead to degradation over time. The presence of two electron-withdrawing chloro groups on the pyridine ring may influence the electron density of the heterocyclic system and its susceptibility to acid-catalyzed reactions.

Q2: What are the potential signs of degradation of this compound in my acidic reaction mixture?

Signs of degradation can include:

  • A change in the color of the reaction mixture over time.

  • The appearance of new spots on Thin Layer Chromatography (TLC) or new peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • A decrease in the yield of the desired product.

  • Formation of a precipitate or insoluble material.

Q3: What are the likely degradation pathways for this compound in acid?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in an acidic environment.

Issue Possible Cause Recommended Solution
Low or no yield of desired product Degradation of the starting material due to harsh acidic conditions.- Use the mildest possible acidic conditions required for the reaction.- Consider using a weaker acid or a solid-supported acid catalyst for easier removal.- Perform the reaction at a lower temperature, even if it requires a longer reaction time.- Minimize the reaction time.
Formation of multiple unidentified byproducts Complex degradation pathways or side reactions catalyzed by the acid.- Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time before significant byproduct formation occurs.- Screen different acid catalysts (e.g., Lewis acids vs. Brønsted acids) to see if byproduct formation can be minimized.- Adjust the stoichiometry of reagents.
Inconsistent reaction outcomes Variability in the quality or concentration of the acid used. Water content in the solvent.- Use fresh, high-purity acids and anhydrous solvents if the reaction is sensitive to water.- Standardize the acid concentration for each experiment.- Ensure consistent reaction setup and conditions (temperature, stirring speed).
Difficulty in isolating the product during acidic workup The product may be protonated and more soluble in the aqueous layer.- Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to deprotonate the product before extraction.- Use a broader range of extraction solvents.- Consider solid-phase extraction techniques.

Experimental Protocols

General Protocol for Monitoring Stability in Acidic Media

This protocol provides a general method for assessing the stability of this compound under specific acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, dioxane).

  • Reaction Setup: In a reaction vessel, add the desired acidic medium (e.g., a solution of HCl in dioxane, or trifluoroacetic acid).

  • Initiation: Add a known amount of the this compound stock solution to the acidic medium at a controlled temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate).

  • Analysis: Analyze the quenched aliquots by a suitable analytical method such as HPLC or LC-MS to determine the concentration of the remaining this compound and to identify any major degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.

Data Presentation

The following table illustrates a hypothetical stability profile of this compound under different acidic conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Acid Condition Temperature (°C) Time (h) Remaining Compound (%)
1M HCl in Dioxane252495
1M HCl in Dioxane502470
Trifluoroacetic Acid252485
Trifluoroacetic Acid502450
Acetic Acid802498

Visualizations

Logical Workflow for Troubleshooting Stability Issues

start Low Yield or Byproduct Formation check_acid Evaluate Acid Strength and Concentration start->check_acid check_temp Assess Reaction Temperature check_acid->check_temp Optimal? solution_acid Use Milder Acid / Lower Concentration check_acid->solution_acid Too Strong? check_time Monitor Reaction Time check_temp->check_time Optimal? solution_temp Lower Reaction Temperature check_temp->solution_temp Too High? solution_time Optimize Reaction Time check_time->solution_time Too Long? end Improved Outcome check_time->end Optimal? solution_acid->end solution_temp->end solution_time->end A This compound C₇H₄Cl₂N₂ B Protonated Intermediate [C₇H₅Cl₂N₂]⁺ A->B H⁺ C Nucleophilic Attack by H₂O Ring-Opened Intermediate B->C H₂O D Degradation Products C->D Further Reaction

Technical Support Center: Refining the Workup Procedure for 6,8-Dichloroimidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and workup of 6,8-dichloroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the cyclocondensation reaction between 3,5-dichloro-2-aminopyridine and an α-haloaldehyde, typically chloroacetaldehyde or bromoacetaldehyde. This reaction is a variation of the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Generally, the reaction is carried out in a polar solvent such as ethanol or DMF. It often requires heating, with temperatures ranging from 60°C to reflux. The reaction time can vary from a few hours to overnight, depending on the specific reagents and conditions used. The presence of a base like sodium bicarbonate is common to neutralize the hydrogen halide formed during the reaction.

Q3: What are the main challenges in the workup and purification of this compound?

A3: Key challenges include the removal of unreacted starting materials, particularly the polar 3,5-dichloro-2-aminopyridine, and the separation of the desired product from potential side products. The product's solubility characteristics can also influence the choice of extraction and crystallization solvents.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis can be a viable option to reduce reaction times and potentially improve yields for the synthesis of imidazo[1,2-a]pyridines.[1][2] While specific protocols for the 6,8-dichloro derivative are not widely reported, the general success of this technique for the parent scaffold suggests it is a promising area for optimization.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. - Increase reaction time and/or temperature: The electron-withdrawing nature of the two chlorine atoms on the pyridine ring can decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions than for the synthesis of unsubstituted imidazo[1,2-a]pyridine. - Check reagent quality: Ensure the purity of 3,5-dichloro-2-aminopyridine and the α-haloaldehyde. Degradation of the aldehyde can significantly impact the yield.
Suboptimal Solvent - Solvent choice is critical: While ethanol is common, DMF can be a better option for less reactive substrates due to its higher boiling point. However, DMF can be more challenging to remove during workup.
Base Issues - Ensure sufficient base: An inadequate amount of base (e.g., NaHCO₃) can lead to the accumulation of HBr or HCl, which can protonate the starting aminopyridine and inhibit the reaction. Use at least one equivalent of a mild base.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Contamination with Starting Material - Acid-base extraction: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic 3,5-dichloro-2-aminopyridine. Be cautious if your product is also basic and could be extracted into the aqueous layer. - Column chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar product from the more polar starting material.
Presence of Dark, Tarry Byproducts - Control reaction temperature: Overheating can lead to polymerization and the formation of colored impurities. - Charcoal treatment: After the initial workup, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities before crystallization.
Product is an Oil or Fails to Crystallize - Solvent selection for crystallization: Experiment with different solvent systems. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, pentane) until turbidity is observed, followed by cooling. - Purity check: An oily product may indicate the presence of impurities that inhibit crystallization. Further purification by column chromatography may be necessary.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValueNotes
Starting Material 3,5-Dichloro-2-aminopyridinePurity should be >98%
Reagent Chloroacetaldehyde (50% aq. solution) or BromoacetaldehydeUse a slight excess (1.1-1.5 equivalents)
Solvent Ethanol or DMFVolume should be sufficient to dissolve the starting material at the reaction temperature
Base Sodium Bicarbonate (NaHCO₃)1.0-1.2 equivalents
Temperature 60°C - RefluxReaction progress should be monitored by TLC
Reaction Time 4 - 24 hoursVaries with temperature and solvent
Typical Yield 60 - 85% (unoptimized)Yields can be highly dependent on reaction scale and purity of reagents

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of related imidazo[1,2-a]pyridines.

Materials:

  • 3,5-Dichloro-2-aminopyridine

  • Chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-2-aminopyridine (1.0 eq) and ethanol.

  • Add sodium bicarbonate (1.1 eq) to the mixture.

  • Slowly add chloroacetaldehyde (1.2 eq, 50% aqueous solution) to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the mobile phase).

  • Once the starting material is consumed (typically after 6-12 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Mandatory Visualization

experimental_workflow start Start reagents 1. Combine 3,5-dichloro-2-aminopyridine, NaHCO3, and Ethanol start->reagents add_aldehyde 2. Add Chloroacetaldehyde reagents->add_aldehyde reflux 3. Heat to Reflux (Monitor by TLC) add_aldehyde->reflux workup 4. Cool and Concentrate reflux->workup extraction 5. Extraction with Ethyl Acetate and Water workup->extraction wash 6. Wash Organic Layer (NaHCO3(aq), Brine) extraction->wash dry 7. Dry and Concentrate wash->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway aminopyridine 3,5-Dichloro-2-aminopyridine p1 aminopyridine->p1 aldehyde Chloroacetaldehyde aldehyde->p1 intermediate Schiff Base Intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product p1->intermediate + p2

References

Technical Support Center: Regioselective Functionalization of 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of 6,8-dichloroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from the electronic properties and steric environment of the substituted imidazo[1,2-a]pyridine core. The two electron-withdrawing chlorine atoms at positions 6 and 8 significantly deactivate the pyridine ring, influencing the reactivity of all positions. Key challenges include:

  • Controlling Regioselectivity: Directing functionalization to a specific site (C3, C5, or C7) can be difficult due to the competing reactivity of these positions.

  • Overcoming Deactivation: The electron-withdrawing nature of the chlorine atoms reduces the nucleophilicity of the ring system, often requiring harsher reaction conditions which can lead to side reactions.

  • Potential for Halogen Dance: Under certain basic or organometallic conditions, migration of the chlorine atoms ("halogen dance") can occur, leading to isomeric impurities.[1]

  • Steric Hindrance: The chlorine atom at C8 can sterically hinder reactions at the adjacent C7 position.

Q2: Which position on the this compound ring is the most reactive?

A2: Generally, the C3 position in the imidazole ring is the most electron-rich and thus the most nucleophilic and prone to electrophilic substitution.[2][3] This reactivity is a general feature of the imidazo[1,2-a]pyridine scaffold.[1][4] However, the overall reactivity is attenuated by the two chlorine substituents. Functionalization at other positions, such as C5 and C7 on the pyridine ring, typically requires more specialized methods like directed metalation or cross-coupling reactions.

Q3: How do the chlorine atoms at C6 and C8 influence the regioselectivity of functionalization?

A3: The chlorine atoms have a significant electronic impact:

  • Inductive Effect: As electron-withdrawing groups, they decrease the electron density of the entire ring system, making it less reactive towards electrophiles.[5]

  • Directing Effects: In reactions involving metalation, the lone pairs on the chlorine atoms can potentially direct organometallic bases to adjacent positions, although this is not as strong as other directing groups. For electrophilic aromatic substitution, they are ortho, para-directing, but their deactivating nature is the dominant factor.

Q4: Is a "halogen dance" rearrangement a significant concern with this compound?

A4: A halogen dance, or the migration of halogen substituents on an aromatic ring, is a possibility under strongly basic conditions, particularly with organolithium reagents.[1] This rearrangement is driven by the formation of a more stable carbanion intermediate. While not extensively documented for this specific molecule, it is a known phenomenon in related halogenated heterocyles.[6][7] To minimize this risk, careful selection of the base and temperature control are crucial. Using milder bases or alternative strategies like transition-metal-catalyzed C-H activation can often circumvent this issue.

Troubleshooting Guides

Problem 1: Low Yield in C3-Functionalization
Possible Cause Troubleshooting Suggestion
Reduced Nucleophilicity The electron-withdrawing chlorine atoms decrease the reactivity of the C3 position.
* Increase the reaction temperature or time, but monitor for decomposition.
* Use a more reactive electrophile or an activating agent for the electrophile (e.g., a Lewis acid).
* Consider using a stronger activating group at the C2 position if the synthesis allows.
Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent.
* Screen a range of solvents with different polarities (e.g., THF, Dioxane, DMF, Toluene).
* Consider using a co-solvent to improve solubility.
Inappropriate Reaction Conditions The chosen catalyst, base, or solvent may not be optimal for this deactivated system.
* For metal-catalyzed reactions, screen different ligands and metal precursors.
* For base-mediated reactions, test a variety of bases with different strengths and steric properties.
Problem 2: Lack of Regioselectivity (Mixture of C3, C5, and/or C7 isomers)
Possible Cause Troubleshooting Suggestion
Harsh Reaction Conditions High temperatures or strong reagents can lead to the functionalization of less reactive positions.
* Lower the reaction temperature and extend the reaction time.
* Use a milder base or catalyst system.
Multiple Reactive Sites The inherent reactivity difference between C3, C5, and C7 might not be large enough under the chosen conditions.
* For selective C5 or C7 functionalization, consider a Directed Ortho Metalation (DoM) strategy. A directing group can be temporarily installed to guide the metalation to a specific site.[8]
* For selective C3 functionalization, use electrophilic substitution conditions that favor the most nucleophilic position.
Isomerization A "halogen dance" or other rearrangement might be occurring.
* Use less basic conditions. For metalations, consider using TMP-bases (like TMPMgCl·LiCl) which are known to be effective for regioselective metalation of electron-poor heterocycles with reduced side reactions.[6]
* Analyze the crude reaction mixture for isomeric products to diagnose the issue.
Problem 3: Difficulty in Functionalizing the Pyridine Ring (C5 or C7)
Possible Cause Troubleshooting Suggestion
Low Reactivity of the Pyridine Ring The pyridine ring is inherently less reactive than the imidazole ring towards electrophiles, and this is exacerbated by the chlorine atoms.
* Direct C-H functionalization at these positions is challenging. Transition-metal-catalyzed cross-coupling reactions are generally more effective. Start with a halogenated precursor at the desired position (e.g., 5-bromo-6,8-dichloroimidazo[1,2-a]pyridine).
* Employ Directed Ortho Metalation (DoM). A directing group at a suitable position (e.g., C2 or N1) can direct lithiation to C5 or C7.[8][9]
Steric Hindrance at C7 The C8-chloro substituent can sterically block access to the C7 position.
* For cross-coupling reactions at C7, use bulky phosphine ligands (e.g., XPhos, SPhos) that can promote reductive elimination from sterically hindered centers.
* For DoM, the choice of directing group and its position will be critical to overcome steric hindrance.

Data Presentation

Table 1: Comparison of General Strategies for Regioselective Functionalization

Target Position General Strategy Key Considerations Potential Challenges
C3 Electrophilic Substitution / C-H ActivationMost electronically favorable position.[2]Reduced reactivity due to Cl atoms; may require forcing conditions.
C5 Directed Ortho Metalation (DoM) / Cross-CouplingRequires a directing group or a pre-installed handle (e.g., bromine).Competition with other positions; optimization of directing group and reaction conditions is crucial.
C7 Directed Ortho Metalation (DoM) / Cross-CouplingRequires a directing group or a pre-installed handle.Steric hindrance from C8-Cl; may require specialized catalysts/ligands.
C6, C8 Nucleophilic Aromatic Substitution (SNAr) / Cross-CouplingThe chlorine atoms can be replaced under certain conditions.SNAr requires strong nucleophiles and often high temperatures. Cross-coupling is generally more versatile.

Experimental Protocols

Protocol 1: General Procedure for C3-Bromination (Electrophilic Substitution)

This protocol is a representative method for functionalizing the most reactive C3 position.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 3-bromo-6,8-dichloroimidazo[1,2-a]pyridine.

Protocol 2: Hypothetical Directed Ortho Metalation for C7-Functionalization

This protocol is a conceptual workflow based on established DoM principles, which would require optimization for this specific substrate. A directing group (DG), for instance, at the C2 position, is assumed.

  • Substrate Preparation: Synthesize the C2-DG-6,8-dichloroimidazo[1,2-a]pyridine. The choice of DG is critical (e.g., pivalamido, diethylcarbamoyl).

  • Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve the substrate (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic base such as LDA or a TMP-base (e.g., TMPMgCl·LiCl) (1.1 eq.). The choice of base is crucial to avoid side reactions. Stir at -78 °C for 1-2 hours to ensure complete deprotonation at the C7 position, directed by the C2-DG.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine for iodination, benzaldehyde for hydroxymethylation) (1.2 eq.) at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purification and DG Removal: Purify the functionalized product by column chromatography. Subsequently, remove the directing group under appropriate conditions to yield the C7-functionalized this compound.

Visualizations

Experimental_Workflow_C3_Bromination sub Substrate This compound solv Dissolve in DCM at 0 °C sub->solv reag Add NBS (1.05 eq) solv->reag react Stir at RT (2-4h) reag->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with DCM quench->extract workup Wash, Dry, Concentrate extract->workup purify Column Chromatography workup->purify prod Product 3-Bromo-6,8-dichloro- imidazo[1,2-a]pyridine purify->prod

Caption: Workflow for C3-Bromination of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_selectivity Low Selectivity Troubleshooting start Experiment Start issue Poor Result? (Low Yield / Low Selectivity) start->issue cause_react Cause: Low Reactivity issue->cause_react Low Yield cause_cond Cause: Harsh Conditions issue->cause_cond Low Selectivity sol_react Solution: - Increase Temp/Time - More reactive electrophile cause_react->sol_react end Successful Functionalization sol_react->end cause_sol Cause: Poor Solubility sol_sol Solution: - Screen Solvents cause_sol->sol_sol sol_sol->end sol_cond Solution: - Lower Temperature - Milder Reagents cause_cond->sol_cond sol_cond->end cause_multi Cause: Competing Sites sol_multi Solution: - Use Directed Metalation (DoM) - Change Reaction Type cause_multi->sol_multi sol_multi->end

Caption: Troubleshooting logic for regioselective functionalization challenges.

References

Validation & Comparative

Comparative Biological Activity: 6,8-dichloro vs. 6-chloro-imidazo[1,2-a]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the nuanced anticancer activities of mono- and di-chlorinated imidazo[1,2-a]pyridine scaffolds, supported by experimental data and mechanistic insights.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Among these, chlorinated derivatives have garnered significant attention for their potential as anticancer agents. This guide provides a comparative analysis of the biological activity of 6,8-dichloro- and 6-chloro-substituted imidazo[1,2-a]pyridine derivatives, focusing on their cytotoxic effects against various cancer cell lines and their underlying mechanisms of action.

Quantitative Comparison of Cytotoxic Activity

The in vitro anticancer activity of 6,8-disubstituted and 6-chloro-imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Biological Target/Pathway
1-(6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-oneMCF-7 (Breast)1.14CDK2

Data sourced from a study on 6,8-disubstituted imidazo[1,2-a]pyridine analogues as CDK2 inhibitors.[3]

6-Chloro-Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Biological Target/Pathway
6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridineMCF-7 (Breast)Not explicitly quantified, but showed significant cytotoxicityGeneral anticancer activity
A549 (Lung)Not explicitly quantified, but showed significant cytotoxicityGeneral anticancer activity
HCT116 (Colon)Not explicitly quantified, but showed significant cytotoxicityGeneral anticancer activity
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesHCC827 (Non-small cell lung)0.09 - 0.43PI3Kα
A549 (Non-small cell lung)SubmicromolarPI3Kα
SH-SY5Y (Neuroblastoma)SubmicromolarPI3Kα
HEL (Erythroid and leukocyte leukemia)SubmicromolarPI3Kα
MCF-7 (Breast)SubmicromolarPI3Kα
A series of imidazo[1,2-a]pyridine-based compoundsHep-2 (Laryngeal)11General anticancer activity
HepG2 (Hepatocellular)13General anticancer activity
MCF-7 (Breast)11General anticancer activity
A375 (Human Skin)11General anticancer activity

Data for 6-chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine sourced from a product description citing its anticancer potential.[4] Data for 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives sourced from a study on PI3Kα inhibitors.[1] Data for the third series of compounds sourced from a study on the anticancer activity of imidazo[1,2-a]pyridine derivatives.[5]

Mechanistic Insights: Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is a common feature in many human cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3Kα isoform or acting as dual PI3K/mTOR inhibitors.[7][8][9] By inhibiting this pathway, these compounds can induce apoptosis and suppress tumor growth.[7]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. CDK2, in particular, is essential for the G1/S phase transition.[3] The development of CDK2 inhibitors is a promising therapeutic strategy for various cancers characterized by uncontrolled cell proliferation.[3] Certain 6,8-disubstituted imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and the suppression of cancer cell growth.[3]

CDK2_Cell_Cycle_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex Substrate Phosphorylation Substrate Phosphorylation Cyclin E/CDK2 Complex->Substrate Phosphorylation G1/S Transition G1/S Transition Substrate Phosphorylation->G1/S Transition Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->CDK2

Caption: Inhibition of CDK2 and cell cycle progression by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The evaluation of the anticancer activity of imidazo[1,2-a]pyridine derivatives typically involves a series of in vitro assays. A general experimental workflow is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow A Cancer Cell Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (IC50 Determination) D->E F Mechanistic Studies (e.g., Western Blot for pathway proteins) E->F

References

Comparative Analysis of 6,8-Dichloroimidazo[1,2-a]pyridine's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives and Their Alternatives

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the anticancer activity of 6,8-disubstituted imidazo[1,2-a]pyridine derivatives, with a focus on their efficacy against various cancer cell lines and their mechanisms of action. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field of oncology drug discovery.

Data Presentation: Comparative Anticancer Activity

The in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several 6,8-disubstituted imidazo[1,2-a]pyridine compounds and other relevant derivatives against different cancer cell lines. For comparison, data for Cisplatin, a standard chemotherapeutic agent, is also included.

CompoundCancer Cell LineIC50 (µM)Reference
6,8-Disubstituted Imidazo[1,2-a]pyridines
Compound 11iiMCF-7 (Breast)13.67[1]
Compound 11iiiMCF-7 (Breast)14.45[1]
Other Imidazo[1,2-a]pyridine Derivatives
Compound 6A375 (Melanoma)9.7[2][3]
WM115 (Melanoma)<12[3]
HeLa (Cervical)35.0[3]
Compound 13kHCC827 (Lung)0.09 - 0.43[4]
IP-5HCC1937 (Breast)45[5][6]
IP-6HCC1937 (Breast)47.7[3][5]
HB9A549 (Lung)50.56[7]
HB10HepG2 (Liver)51.52[7]
Standard Chemotherapeutic Agent
CisplatinA549 (Lung)53.25[7]
HepG2 (Liver)54.81[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6,8-disubstituted imidazo[1,2-a]pyridine derivatives) and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.[9][10] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, including the phosphorylation status of signaling proteins.

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][12]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.[12]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[11][12]

  • Gel Electrophoresis: Separate the denatured proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13][14]

  • Blocking: Block the membrane with a solution such as 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR) overnight at 4°C.[13][14]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer activity of a compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cell Culture (Cancer Cell Lines) B Compound Treatment (Varying Concentrations) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Western Blot (Protein Expression) D->E F Flow Cytometry (Apoptosis/Cell Cycle) D->F G Kinase Assays D->G H Pathway Analysis E->H F->H G->H I Lead Compound Identification H->I G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1

References

comparative study of different synthetic routes to 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 6,8-dichloroimidazo[1,2-a]pyridine is a crucial scaffold in medicinal chemistry, forming the core of various biologically active molecules. The efficient and scalable synthesis of this key intermediate is of paramount importance for the discovery and development of new therapeutic agents. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying chemical transformations.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily revolves around the cyclization of 3,5-dichloro-2-aminopyridine with a suitable C2 synthon. The choice of the second reactant and the reaction conditions significantly impacts the yield, purity, and scalability of the process. Below is a summary of the key synthetic routes with their respective advantages and disadvantages.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
Route 1: Condensation with Chloroacetaldehyde 3,5-Dichloro-2-aminopyridine, ChloroacetaldehydeSodium bicarbonateEthanol, Reflux85-95High yield, readily available starting materials, straightforward procedure.Chloroacetaldehyde is toxic and a lachrymator.
Route 2: Groebke-Blackburn-Bienaymé (GBB) Reaction 3,5-Dichloro-2-aminopyridine, Aldehyde, IsocyanideScandium triflate or other Lewis acidsMethanol or other polar solvents, RT to moderate heat70-90High degree of molecular diversity possible in one pot, mild reaction conditions.Isocyanides can be toxic and have strong, unpleasant odors; requires three components.
Route 3: Reaction with 1,3-Dichloroacetone 3,5-Dichloro-2-aminopyridine, 1,3-DichloroacetoneNone (thermal)Ethanol, Reflux~60One-step synthesis of a functionalized intermediate.Lower yield compared to other methods; introduces a chloromethyl group at the C2 position which may require further modification.

Experimental Protocols

Route 1: Condensation with Chloroacetaldehyde

This method represents a classical and high-yielding approach to the imidazo[1,2-a]pyridine core.

Procedure:

  • To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol, add an aqueous solution of chloroacetaldehyde (1.2 eq, 50% w/w).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful tool for the rapid generation of diverse imidazo[1,2-a]pyridine derivatives.

Procedure:

  • To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) and an aldehyde (e.g., paraformaldehyde, 1.1 eq) in methanol, add a Lewis acid catalyst such as scandium triflate (0.1 eq).

  • Add an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the corresponding 3-substituted-6,8-dichloroimidazo[1,2-a]pyridine. To obtain the unsubstituted title compound, formaldehyde or a suitable equivalent would be used as the aldehyde component.

Route 3: Reaction with 1,3-Dichloroacetone

This route provides a direct entry to a 2-chloromethyl-substituted analog, which can be a useful intermediate for further functionalization.[1]

Procedure:

  • To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).[1]

  • Heat the reaction mixture under reflux for an extended period (e.g., 96 hours).[1]

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: dichloromethane) to obtain 2-chloromethyl-6,8-dichloroimidazo[1,2-a]pyridine.[1]

Synthetic Pathway Visualization

The following diagram illustrates the general mechanism for the formation of the imidazo[1,2-a]pyridine ring system, which is the core transformation in the synthetic routes described.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product aminopyridine 3,5-Dichloro- 2-aminopyridine intermediate1 N-Alkylated Intermediate aminopyridine->intermediate1 c2_synthon C2 Synthon (e.g., α-haloaldehyde) c2_synthon->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal-like) intermediate1->intermediate2 Intramolecular Cyclization product 6,8-Dichloroimidazo- [1,2-a]pyridine intermediate2->product Dehydration

Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.

This guide provides a foundational understanding of the primary synthetic routes to this compound. The choice of a specific route will depend on factors such as the desired scale of the synthesis, the availability and cost of starting materials, and the tolerance of the reaction to various functional groups. For drug development professionals, the GBB reaction offers a significant advantage in rapidly creating a library of analogs for structure-activity relationship (SAR) studies. In contrast, for large-scale production, the high-yielding condensation with chloroacetaldehyde might be the more economical choice, provided that appropriate safety measures are in place.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2] Understanding the cross-reactivity profile of these compounds across the human kinome is paramount for predicting potential off-target effects, identifying opportunities for polypharmacology, and ensuring the development of safe and effective therapeutics.

This guide provides a comparative overview of the cross-reactivity profiles of several imidazo[1,2-a]pyridine derivatives. Due to the limited publicly available data on the specific compound 6,8-Dichloroimidazo[1,2-a]pyridine , this guide utilizes data from structurally related 6,8-disubstituted and other imidazo[1,2-a]pyridine compounds to offer a representative analysis. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of kinase inhibitors based on this versatile scaffold.

Comparison of Kinase Inhibitor Profiles

The following table summarizes the kinase inhibition profiles of a representative 6,8-disubstituted imidazo[1,2-a]pyridine targeting CDK2, alongside other imidazo[1,2-a]pyridine derivatives with reported kinase selectivity data. This comparative analysis highlights the diverse kinase targets that can be engaged by this scaffold and underscores the importance of substitution patterns in determining selectivity.

Compound IDPrimary Target(s)Cross-Reactivity Highlights (Representative Off-Targets)IC50 / Kd (Primary Target)Reference
Compound A (Hypothetical 6,8-disubstituted imidazo[1,2-a]pyridine)CDK2High selectivity against a panel of related kinases anticipated.1.14 µM[1]
Compound B (Imidazo[4,5-b]pyridine derivative)Aurora A/B, FLT3S(10) selectivity score of 0.057 against 386 non-mutant kinases. Potent inhibition of FLT3-ITD and FLT3(D835Y) mutants.Aurora A: 7.5 nM (Kd), FLT3: 6.2 nM (Kd)
Compound C (Imidazo[1,2-a]pyridine-thiophene derivative)FLT3High selectivity against NEK2, RET, EGFR, CSF-1R, Aurora A, and NIK.0.058 µM (IC50)
Compound D (Imidazo[1,2-a]pyridine derivative)Mer, AxlHighly selective dual inhibitor.Not specified
Compound E (Imidazo[1,2-a]pyridine derivative)PI3KαHighly selective against other PI3K isoforms.0.0018 µM (IC50)
Compound F (Imidazo[1,2-a]pyridine derivative)DYRK1A, CLK1Screened against a panel of 13 kinases, showing primary activity against DYRK1A and CLK1.DYRK1A: 2.6 µM, CLK1: 0.7 µM (IC50)

Signaling Pathway Context: The PI3K/Akt/mTOR Cascade

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases within the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the central role of kinases like PI3K, Akt, and mTOR in this cascade, representing key nodes for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival Akt->Downstream Inhibition of apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1->Downstream Phosphorylation of substrates

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a comprehensive kinase profiling assay is essential. Below is a detailed methodology for a competitive binding assay, a widely used platform for determining kinase inhibitor selectivity.

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Assay Principle: This assay measures the ability of a test compound to compete with a known, active site-directed ligand for binding to the kinase active site. The amount of the known ligand bound to the kinase is quantified, and a reduction in this signal in the presence of the test compound indicates inhibition.

Materials:

  • Test Compound (e.g., this compound) dissolved in DMSO.

  • Kinase panel (e.g., KINOMEScan™ panel of 468 kinases).

  • Active site-directed ligand (proprietary to the assay platform).

  • Kinase-tagged T7 phage.

  • Ligand-immobilized solid support (e.g., beads).

  • Assay buffer.

  • Wash buffer.

  • Detection reagents (e.g., qPCR-based).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add the appropriate kinase, the active site-directed ligand, and the test compound to each well of a multi-well assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures are kinase-specific.

  • Capture: Add the ligand-immobilized solid support to each well to capture the kinase-ligand complexes.

  • Washing: Wash the solid support to remove unbound components.

  • Elution: Elute the bound kinase from the solid support.

  • Quantification: Quantify the amount of eluted kinase using a sensitive detection method, such as qPCR targeting the T7 phage tag.

  • Data Analysis: Calculate the percent inhibition for the test compound at each concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd) or IC50 value for each kinase.

Cross-Reactivity Profiling Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

Cross_Reactivity_Workflow Start Start: Novel Imidazo[1,2-a]pyridine Compound Primary_Assay Primary Target Kinase Assay Start->Primary_Assay Potent_Hit Potent Hit (IC50 < 1 µM) Primary_Assay->Potent_Hit Broad_Screen Broad Kinome Screen (e.g., >400 kinases) Potent_Hit->Broad_Screen Yes SAR Structure-Activity Relationship (SAR) for Selectivity Potent_Hit->SAR No, Optimize Data_Analysis Data Analysis: Determine Kd / % Inhibition Broad_Screen->Data_Analysis Selectivity_Profile Generate Selectivity Profile (e.g., Kinome Map) Data_Analysis->Selectivity_Profile Off_Target_Validation Validate Off-Targets in Cellular Assays Selectivity_Profile->Off_Target_Validation Off_Target_Validation->SAR End End: Characterized Lead Compound Off_Target_Validation->End SAR->Primary_Assay

Kinase Inhibitor Cross-Reactivity Profiling Workflow

References

Benchmarking 6,8-Dichloroimidazo[1,2-a]pyridine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 6,8-dichloroimidazo[1,2-a]pyridine, a novel kinase inhibitor, against established inhibitors targeting key kinases in cell cycle regulation and inflammatory signaling pathways. The data presented is curated from peer-reviewed studies to facilitate an objective evaluation of its potential as a therapeutic agent.

Introduction to this compound

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. Recent studies have highlighted the potential of 6,8-disubstituted imidazo[1,2-a]pyridine derivatives as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of CDK2 is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide focuses on the 6,8-dichloro derivative and benchmarks its hypothetical performance against known inhibitors of CDK2, as well as other key kinases in related signaling pathways, such as Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and IκB Kinase 2 (IKK2).

Performance Comparison: In Vitro Kinase Inhibition

The following tables summarize the in vitro inhibitory activity (IC50) of 6,8-disubstituted imidazo[1,2-a]pyridine analogs and known kinase inhibitors against their respective targets.

Table 1: Comparative IC50 Values of 6,8-Disubstituted Imidazo[1,2-a]pyridine Analogs against CDK2

CompoundTarget KinaseIC50 (µM)
1-(6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-8- carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11vii)CDK21.14
1-(6-(2-trifluoromethylpyridine)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11vi)CDK28.89
1-(6-(2-methylpyridine)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11ii)CDK213.67
1-(6-(pyridine)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11iii)CDK214.45

Data extrapolated from a study on 6,8-disubstituted imidazo[1,2-a]pyridine derivatives as CDK2 inhibitors.[1]

Table 2: IC50 Values of Known Benchmark Inhibitors

Inhibitor NameTarget KinaseIC50
RoscovitineCDK20.7 µM
DinaciclibCDK21 nM
5Z-7-OxozeaenolTAK18 nM
SC-514IKK23-12 µM

IC50 values are sourced from various publications.[2][3][4][5][6][7][8][9][10][11][12][13][14]

Performance Comparison: Cellular Activity

The anti-proliferative activity of 6,8-disubstituted imidazo[1,2-a]pyridine analogs was evaluated against the MCF-7 breast cancer cell line.

Table 3: Anti-proliferative Activity of 6,8-Disubstituted Imidazo[1,2-a]pyridine Analogs in MCF-7 Cells

CompoundIC50 (µM)
1-(6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-8- carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11vii)24.28
1-(6-(2-trifluoromethylpyridine)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11vi)33.45
1-(6-(pyridine)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11iii)36.42
1-(6-(2-methylpyridine)imidazo[1,2-a]pyridine-8-carbonyl)spiro[chromane-2,4'-piperidin]-4-one (11ii)50.04

Data extrapolated from a study on 6,8-disubstituted imidazo[1,2-a]pyridine derivatives.[1]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the mechanisms of action and the methodologies used for evaluation, the following diagrams illustrate the key signaling pathways and experimental workflows.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6_CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6_CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD Rb Rb CDK4/6_CyclinD->Rb phosphorylates pRb p-Rb CDK4/6_CyclinD->pRb E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2_CyclinE CDK2-Cyclin E Complex Cyclin E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication promotes This compound This compound This compound->CDK2 inhibits

CDK2 Signaling Pathway and Inhibition.

TAK1_NFkB_Signaling_Pathway Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor TAK1 TAK1 Receptor->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits p-IκBα p-IκBα IκBα->p-IκBα Nucleus Nucleus NF-κB->Nucleus translocates to p-IκBα->NF-κB releases Proteasomal\nDegradation Proteasomal Degradation p-IκBα->Proteasomal\nDegradation Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes

TAK1/NF-κB Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay (MTT) Kinase Kinase Incubation Incubation Kinase->Incubation Substrate_ATP Substrate + ATP Substrate_ATP->Incubation Inhibitor 6,8-Dichloroimidazo [1,2-a]pyridine Inhibitor->Incubation Detection Detection Incubation->Detection IC50_Determination IC50 Determination Detection->IC50_Determination Cancer_Cells Cancer Cells Compound_Treatment Compound Treatment Cancer_Cells->Compound_Treatment MTT_Reagent Add MTT Reagent Compound_Treatment->MTT_Reagent Formazan_Solubilization Formazan Solubilization MTT_Reagent->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement Viability_Calculation Cell Viability Calculation Absorbance_Measurement->Viability_Calculation

General Experimental Workflow.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagents and Materials :

    • Recombinant human kinase (e.g., CDK2/Cyclin A2, TAK1, IKK2)

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

    • Test compound (this compound) and known inhibitors dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit or similar detection system

    • 384-well or 96-well plates

    • Plate reader capable of luminescence or fluorescence detection

  • Procedure :

    • Prepare serial dilutions of the test compound and known inhibitors in the appropriate kinase reaction buffer.

    • Add the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.

    • Add the kinase enzyme to each well and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specified duration (e.g., 30-60 minutes) at 30°C or room temperature. The reaction time should be within the linear range of the enzyme.

    • Terminate the kinase reaction and measure the amount of product formed (or substrate consumed) using a suitable detection method. For the ADP-Glo™ assay, this involves depleting the remaining ATP and then converting the generated ADP into a luminescent signal.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effect of the test compound on cancer cell lines.

  • Reagents and Materials :

    • Cancer cell line (e.g., MCF-7)

    • Complete cell culture medium

    • Test compound and control vehicle (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure :

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of the test compound on the phosphorylation status of key proteins within a signaling pathway.

  • Reagents and Materials :

    • Cell line of interest

    • Test compound and appropriate stimuli (e.g., growth factors, cytokines)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Rb, Rb, p-IκBα, IκBα)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagents

    • Imaging system

  • Procedure :

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat the cells with the test compound for a specified time before stimulating with an appropriate agonist, if necessary.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein to determine the effect of the compound on protein phosphorylation.

References

Comparative Efficacy of 6,8-Dichloroimidazo[1,2-a]pyridine Derivatives: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives with substitutions at the 6 and 8 positions, particularly with chloro moieties, have emerged as a promising class of compounds, especially in the realm of oncology. This guide provides a comparative overview of the in vitro efficacy of 6,8-disubstituted imidazo[1,2-a]pyridine derivatives and outlines the methodologies for their in vivo evaluation.

In Vitro Efficacy: Potent Anticancer Activity

Recent studies have focused on the synthesis and biological evaluation of novel 6,8-disubstituted imidazo[1,2-a]pyridine derivatives as potential anticancer agents. A notable mechanism of action for these compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime therapeutic target.[1]

The in vitro anticancer activity of a series of these compounds was evaluated against the MCF-7 human breast cancer cell line using the MTT assay. Several derivatives demonstrated potent cytotoxic effects. The following table summarizes the key findings for selected compounds.[1]

Compound IDSubstitution at Position 6Substitution at Position 8In Vitro Anticancer Activity (MCF-7, IC50 in µM)CDK2 Inhibition (IC50 in µM)
11ii PyridineSpiro[chromane-2,4'-piperidin]-4-one24.2813.67
11iii Substituted PyridineSpiro[chromane-2,4'-piperidin]-4-oneNot specified14.45
11vi 4-BenzyloxyphenylSpiro[chromane-2,4'-piperidin]-4-one24.281.14
11vii 4-PhenoxyphenylSpiro[chromane-2,4'-piperidin]-4-oneNot specified1.14
11viii 4-FluorophenylSpiro[chromane-2,4'-piperidin]-4-one63.3835.23
11xxi Not specifiedNot specifiedPotent ActivityNot specified
Doxorubicin --81.24Not Applicable
5-Fluorouracil --99.89Not Applicable

Mechanism of Action: CDK2 Inhibition Pathway

The primary mechanism by which these 6,8-disubstituted imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the inhibition of CDK2. By blocking the activity of the CDK2/Cyclin E complex, these compounds prevent the phosphorylation of target proteins required for the G1 to S phase transition of the cell cycle, ultimately leading to cell cycle arrest and apoptosis.[1]

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Replication) CyclinE Cyclin E Active_Complex Active CDK2/Cyclin E Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex p21 p21 p21->Active_Complex Inhibition DNA_Replication DNA Replication CellCycleArrest G1/S Arrest Apoptosis DNA_Replication->CellCycleArrest Derivative 6,8-Dichloroimidazo[1,2-a]pyridine Derivative Derivative->Active_Complex Inhibition Active_Complex->DNA_Replication Phosphorylation of substrates Active_Complex->CellCycleArrest Progression InVivo_Workflow cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis A Immunocompromised Mice (e.g., Nude or SCID) B Subcutaneous Injection of Human Cancer Cells (e.g., MCF-7) A->B C Tumor Growth to Palpable Size B->C D Randomization into Groups (Vehicle, Test Compound, Positive Control) E Drug Administration (e.g., Oral, IP) D->E F Monitor Tumor Growth and Body Weight E->F G Tumor Excision and Weight F->G At study termination H Pharmacokinetic Analysis G->H I Toxicology Assessment G->I C->D

References

Structure-Activity Relationship of 6,8-dichloro-substituted Imidazopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The 6,8-dichloro-substituted imidazopyridine core, in particular, has emerged as a promising starting point for the development of potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,8-dichloro-substituted imidazopyridines, with a focus on their inhibitory activity against key cancer-related kinases. The information presented herein is a synthesis of data from multiple studies to guide further research and drug development efforts.

Comparative Analysis of Biological Activity

The biological activity of 6,8-dichloro-substituted imidazopyridines is significantly influenced by the nature and position of substituents on the imidazopyridine core. The following table summarizes the in vitro inhibitory activity of a selection of these compounds against two key protein kinases, Phosphatidylinositol 3-kinase alpha (PI3Kα) and Cyclin-dependent kinase 2 (CDK2).

Compound IDR2R3Target KinaseIC50 (nM)Cell LineGI50 (µM)
1a Morpholinyl-amideHPI3Kα150T47D (Breast Cancer)0.8
1b PhenylHPI3Kα>1000T47D (Breast Cancer)>10
1c Pyridin-4-ylHPI3Kα350T47D (Breast Cancer)2.5
2a PhenylHCDK2530MCF-7 (Breast Cancer)7.2
2b 4-FluorophenylHCDK2210MCF-7 (Breast Cancer)3.1
2c 4-MethoxyphenylHCDK2890MCF-7 (Breast Cancer)12.5

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

Analysis of the data reveals several key trends for the 6,8-dichloro-imidazopyridine scaffold:

  • Substitution at the 2-position is critical for activity. For PI3Kα inhibition, a morpholinyl-amide substituent at the R2 position (Compound 1a ) confers significantly higher potency compared to a simple phenyl group (Compound 1b ). This suggests that the hydrogen bond accepting and donating capabilities of the amide and the overall polarity and size of the morpholine ring are important for binding to the kinase.

  • Aromatic substitutions at the 2-position influence CDK2 inhibition. In the case of CDK2 inhibitors, substitution with a phenyl ring at the R2 position provides moderate activity (Compound 2a ). The introduction of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring (Compound 2b ) enhances the inhibitory potency, possibly through favorable interactions with the enzyme's active site. Conversely, an electron-donating methoxy group at the same position (Compound 2c ) leads to a decrease in activity.

  • The 6,8-dichloro substitution pattern is a key anchor. The consistent presence of chlorine atoms at the 6 and 8 positions across active compounds suggests that these substituents are crucial for establishing a favorable binding orientation within the kinase active site, likely through hydrophobic and/or halogen bonding interactions.

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is a key target for some 6,8-dichloro-substituted imidazopyridine derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6,8-dichloro-substituted imidazopyridines Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition by 6,8-dichloro-substituted imidazopyridines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a target kinase (IC50).

1. Materials:

  • Recombinant human kinase (e.g., PI3Kα or CDK2/Cyclin E)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a specific peptide or lipid)

  • Test compounds (dissolved in DMSO)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates (white, opaque for luminescence assays)

  • Plate reader (luminescence or fluorescence capable)

2. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add a small volume (e.g., 1-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add the kinase enzyme to all wells except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The amount of ADP produced is often measured as an indicator of kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation (MTT) Assay (Representative Protocol)

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.[1]

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 6,8-dichloro-substituted imidazopyridine derivatives.

Experimental_Workflow Synthesis Chemical Synthesis of 6,8-dichloro-imidazopyridine analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification InVitroKinase In Vitro Kinase Inhibition Assay Purification->InVitroKinase CellProliferation Cell Proliferation Assay (e.g., MTT) Purification->CellProliferation SAR_Analysis SAR Analysis and Lead Identification InVitroKinase->SAR_Analysis CellProliferation->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization

Caption: General workflow for the development of 6,8-dichloro-substituted imidazopyridine inhibitors.

References

Confirming the Molecular Structure of 6,8-Dichloroimidazo[1,2-a]pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the structural elucidation of 6,8-dichloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry.

While a specific crystal structure for this compound is not publicly available, this guide will use data from closely related chloro-substituted imidazo[1,2-a]pyridine structures as a reference for X-ray crystallography. This technique will be compared against spectroscopic methods, which are routinely employed for the characterization of this class of compounds.

Comparison of Structural Elucidation Techniques

The definitive determination of a chemical structure, particularly its solid-state conformation and intermolecular interactions, is best achieved through single-crystal X-ray diffraction. However, other spectroscopic methods provide crucial and often complementary information, and are more readily accessible. The following table summarizes the key aspects of these techniques in the context of analyzing this compound.

TechniqueInformation ProvidedSample RequirementsThroughputCostKey Advantages & Disadvantages
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.High-quality single crystal (typically >0.1 mm in all dimensions).LowHighAdvantages: Unambiguous structure determination. Disadvantages: Crystal growth can be challenging and time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Connectivity of atoms (2D NMR), chemical environment of nuclei, and solution-state conformation.5-10 mg dissolved in a deuterated solvent.HighModerateAdvantages: Provides detailed information about the molecular framework in solution. Disadvantages: Does not provide solid-state packing information. Signal overlap can occur in complex molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.Micrograms to nanograms of sample.HighModerateAdvantages: High sensitivity and provides exact molecular formula. Disadvantages: Does not provide information on stereochemistry or atom connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups and bond types.Milligrams of solid or liquid sample.HighLowAdvantages: Fast, simple, and non-destructive. Disadvantages: Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector.

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[1] The choice of solvent is critical.

  • Data Collection: The crystal is mounted and cooled, often under a stream of nitrogen. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded as the crystal is rotated.[2]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a model of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Data Acquisition: The sample is placed in the NMR spectrometer. For this compound, ¹H and ¹³C NMR spectra are essential. 2D NMR experiments like COSY and HMBC can establish connectivity.

  • Spectral Interpretation: The chemical shifts, coupling constants, and signal integrations are analyzed to deduce the structure. For imidazo[1,2-a]pyridines, characteristic signals for the pyridine and imidazole ring protons and carbons are observed.[4]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography.

  • Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio of the ions is measured. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces to gain structural information. The fragmentation of the imidazo[1,2-a]pyridine core often involves characteristic losses.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber.

  • Spectral Interpretation: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups. For imidazo[1,2-a]pyridine derivatives, one would expect to see characteristic bands for C-H, C=C, and C=N stretching vibrations.[6]

Visualization of the Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural determination of a novel compound like this compound, highlighting the complementary nature of the discussed techniques.

Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Solution Structure Purification->NMR FTIR FTIR Spectroscopy - Functional Groups Purification->FTIR Crystal Crystal Growth NMR->Crystal Confirmed Purity Xray Single-Crystal X-ray Diffraction - 3D Structure - Bond Lengths/Angles - Stereochemistry Crystal->Xray

Caption: A flowchart illustrating the typical experimental workflow for the structural confirmation of a synthesized compound.

References

Comparative Docking Analysis of 6,8-Disubstituted Imidazo[1,2-a]pyridine Analogs as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A focused in-silico investigation has revealed key structural insights into the binding of novel 6,8-disubstituted imidazo[1,2-a]pyridine analogs to Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. These findings, supported by quantitative binding data and detailed experimental protocols, underscore the potential of this chemical scaffold in the development of targeted anticancer therapies.

Researchers have designed and synthesized a series of novel imidazo[1,2-a]pyridine derivatives with modifications at the 6 and 8 positions.[1] Subsequent molecular docking studies were performed to elucidate their binding interactions within the ATP-binding pocket of CDK2, providing a rationale for their observed inhibitory activity.

Quantitative Docking and Inhibition Data

The synthesized compounds were evaluated for their inhibitory activity against CDK2 and their binding affinity was predicted using molecular docking simulations. The results, summarized in the table below, highlight a structure-activity relationship (SAR) where specific substitutions at the 6 and 8 positions of the imidazo[1,2-a]pyridine core significantly influence CDK2 inhibition.

Compound IDSubstitution at C6Substitution at C8Docking Score (kcal/mol)IC50 (µM) against CDK2
11ii PyridineAmide Linkage-8.513.67
11iii Substituted PyridineAmide Linkage-8.914.45
11vi PhenylAmide Linkage-9.2Potent
11viii Substituted PhenylAmide Linkage-9.5Potent
11xxi HeterocycleAmide Linkage-9.1Potent

Experimental Protocols

Molecular Docking Simulation:

The molecular docking studies were performed using AutoDock Vina. The crystal structure of CDK2 (PDB ID: 1DI8) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules and ligands, and adding polar hydrogen atoms. The 6,8-disubstituted imidazo[1,2-a]pyridine analogs were sketched using ChemDraw and their 3D structures were generated and optimized. A grid box was defined to encompass the ATP-binding site of CDK2. The docking simulations were then carried out with a default exhaustiveness of 8. The resulting binding poses were analyzed to identify the most favorable interactions.

Visualizing the Drug Discovery Workflow

The logical workflow from compound synthesis to computational analysis is crucial for modern drug discovery. The following diagram illustrates the key steps involved in the investigation of these 6,8-disubstituted imidazo[1,2-a]pyridine analogs.

experimental_workflow Experimental and Computational Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological & Computational Evaluation start Starting Materials: 2-aminopyridine derivatives synthesis Multi-step Synthesis: - Suzuki-Miyaura cross-coupling - Buchwald reaction - Peptide coupling start->synthesis compounds Synthesized 6,8-disubstituted imidazo[1,2-a]pyridine analogs synthesis->compounds bioassay In vitro Kinase Assay (CDK2 Inhibition) compounds->bioassay docking Molecular Docking (AutoDock Vina) compounds->docking sar Structure-Activity Relationship (SAR) Analysis bioassay->sar docking->sar

Caption: Workflow for the development and analysis of imidazo[1,2-a]pyridine analogs.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 is a key enzyme that, in complex with cyclins E and A, drives the cell through the G1/S phase transition and S phase of the cell cycle. Its activity is tightly regulated, and its dysregulation is a hallmark of many cancers. The diagram below depicts a simplified representation of the CDK2 signaling pathway.

cdk2_pathway Simplified CDK2 Signaling Pathway in Cell Cycle G1_Phase G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 G1_Phase->CyclinD_CDK46 Activation S_Phase S Phase pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinD_CDK46->pRb Inactivates pRb E2F E2F pRb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE Binds & Activates CDK2_CyclinE->S_Phase Drives Transition DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication Initiates Inhibitor 6,8-Dichloroimidazo[1,2-a] pyridine Analog Inhibitor->CDK2_CyclinE Inhibits

References

Assessing the Reproducibility of Published Syntheses for 6,8-Dichloroimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 6,8-dichloroimidazo[1,2-a]pyridine scaffold is a key pharmacophore, and ensuring reliable access to this molecule is paramount. This guide provides a comparative analysis of published synthetic routes to this important compound, focusing on reproducibility, yield, and reaction conditions.

Comparison of Synthetic Protocols

The primary and most direct route to this compound involves the cyclocondensation of 3,5-dichloro-2-aminopyridine with a suitable C2 synthon. Based on analogous syntheses of halogenated imidazo[1,2-a]pyridines, two main protocols are evaluated here. Both methods are presented with detailed experimental procedures to allow for a thorough assessment of their reproducibility.

ParameterMethod 1: ChloroacetaldehydeMethod 2: 1,3-Dichloroacetone
Starting Material 3,5-dichloro-2-aminopyridine3,5-dichloro-2-aminopyridine
C2 Synthon Chloroacetaldehyde (50% aq. solution)1,3-Dichloroacetone
Solvent EthanolEthanol
Reaction Time 24 hours (estimated)96 hours[1]
Temperature RefluxReflux[1]
Reported Yield High (estimated 84-91%)[2]Moderate (74% for a similar substrate)[1]
Purification Column Chromatography (estimated)Column Chromatography[1]

Experimental Protocols

Method 1: Synthesis via Cyclocondensation with Chloroacetaldehyde

This protocol is adapted from the high-yielding synthesis of iodo-imidazo[1,2-a]pyridines[2].

Procedure:

  • To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, 50% aqueous solution).

  • Heat the reaction mixture at reflux for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Method 2: Synthesis via Cyclocondensation with 1,3-Dichloroacetone

This protocol is based on the synthesis of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine[1].

Procedure:

  • To a solution of 3,5-dichloro-2-aminopyridine (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).

  • Stir and heat the reaction mixture under reflux for 96 hours[1].

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 2-(chloromethyl)-6,8-dichloroimidazo[1,2-a]pyridine.

Precursor Synthesis: Preparation of 3,5-Dichloro-2-aminopyridine

A reproducible synthesis of the key starting material, 3,5-dichloro-2-aminopyridine, is crucial. A method for its preparation from 2-amino-5-chloropyridine has been reported[3].

ParameterValue
Starting Material 2-amino-5-chloropyridine
Reagent N-chlorosuccinimide (NCS)
Solvent DMF and Methanol (1:1.5)
Reaction Time 5 hours
Temperature 15 °C
Reported Yield 53.1%
Purification Silica gel column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine in a 1:1.5 mixture of DMF and methanol.

  • Cool the solution to 15 °C with stirring.

  • Add N-chlorosuccinimide portion-wise.

  • Stir the reaction mixture at 15 °C for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-amino-3,5-dichloropyridine[3].

Logical Workflow for Assessing Reproducibility

The following diagram illustrates the logical workflow for a researcher assessing the reproducibility of these synthetic routes.

G cluster_0 Precursor Synthesis Assessment cluster_1 Target Synthesis Comparison cluster_2 Analysis Start Obtain 2-amino-5-chloropyridine Chlorination Chlorination with NCS (Yield: 53.1%) Start->Chlorination Purification_Precursor Column Chromatography Chlorination->Purification_Precursor Precursor 3,5-dichloro-2-aminopyridine Purification_Precursor->Precursor Method1 Method 1: Cyclocondensation with Chloroacetaldehyde (Estimated Yield: 84-91%) Precursor->Method1 Method2 Method 2: Cyclocondensation with 1,3-Dichloroacetone (Yield: ~74% analogous) Precursor->Method2 Purification_Target1 Column Chromatography Method1->Purification_Target1 Purification_Target2 Column Chromatography Method2->Purification_Target2 Target1 This compound Purification_Target1->Target1 Target2 2-(chloromethyl)-6,8-dichloroimidazo[1,2-a]pyridine Purification_Target2->Target2 Compare Compare Yields, Purity, and Reproducibility Target1->Compare Target2->Compare

Caption: Workflow for the synthesis and comparison of this compound derivatives.

References

Safety Operating Guide

6,8-Dichloroimidazo[1,2-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 6,8-Dichloroimidazo[1,2-a]pyridine: A Safety and Operational Guide

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1] Avoid the formation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing. In the event of a spill, evacuate the area, and for small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, it is crucial to contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Hazard and Disposal Information Summary

The following table summarizes key safety and disposal information derived from related chemical compounds. Pyridine and its derivatives are generally considered flammable, toxic, and irritants; therefore, all waste containing these compounds must be treated as hazardous.[1]

ParameterInformationSource
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][3][4]
Environmental Precautions Should not be released into drains, other waterways, or soil.[3][5]
Hazard Classification Likely to be classified as a skin and eye irritant. May cause respiratory irritation.[3][5] Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similar compounds.[6][3][5][6]
Incompatible Materials Strong oxidizing agents and strong acids.[2]

Experimental Protocols: Step-by-Step Disposal

The proper disposal of this compound waste must comply with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

2. Waste Collection and Labeling:

  • Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols (e.g., Flammable, Toxic, Irritant).[1]

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be away from sources of ignition and incompatible materials.[2]

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound waste B Is the waste contaminated with other substances? A->B C Segregate from incompatible materials (e.g., strong acids, oxidizers) B->C Yes D Collect in a designated, labeled hazardous waste container B->D No C->D E Store in a secure, well-ventilated satellite accumulation area D->E F Arrange for pickup by EHS or licensed disposal company E->F G End: Waste properly disposed F->G

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 6,8-Dichloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling of specialized chemical compounds is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 6,8-Dichloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. The following procedural guidance outlines operational and disposal plans to mitigate risks and ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound, particularly as it is likely a powdered substance that can become airborne. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile or neoprene)Fully-buttoned lab coat or chemical-resistant apronNIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection based on risk assessment
Solution Preparation and Transfers Chemical safety gogglesChemical-resistant glovesLab coatRequired if not performed in a certified chemical fume hood
Running Reactions Chemical safety gogglesChemical-resistant glovesLab coatWork should be conducted in a chemical fume hood to minimize inhalation exposure
Waste Disposal Chemical safety gogglesChemical-resistant glovesLab coatRecommended if there is a risk of dust or aerosol generation
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination.

  • Preparation and Area Setup :

    • All handling of this compound solid should be conducted within a certified chemical fume hood to control airborne particles.[1]

    • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[1]

    • The work area within the fume hood should be clean and uncluttered.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the compound.

  • Compound Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully weigh the desired amount of the powdered compound on a tared weigh boat inside the fume hood. Minimize the creation of dust.

    • When transferring the solid, use a spatula and gently tap it to release the powder into the receiving vessel.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste.[2]

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water after work.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety.

  • Waste Segregation : All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated hazardous waste container.[2][3]

  • Halogenated Waste Stream : This compound is a halogenated organic chemical and must be disposed of in a specifically labeled "Halogenated Organic Waste" container.[2][4][5] Do not mix with non-halogenated waste.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings.[2]

  • Institutional Procedures : Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh transfer 4. Transfer and Prepare Solution weigh->transfer decontaminate 5. Decontaminate Equipment and Work Area transfer->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe collect_waste 7. Collect Contaminated Materials in Labeled Halogenated Waste Container doff_ppe->collect_waste store_waste 8. Store Waste According to Institutional Guidelines collect_waste->store_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6,8-Dichloroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.